B1578871 α-Methyl-DL-tyrosine

α-Methyl-DL-tyrosine

Cat. No.: B1578871
M. Wt: 195.22
Attention: For research use only. Not for human or veterinary use.
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Description

α-Methyl-DL-tyrosine is a useful research compound. Molecular weight is 195.22. The purity is usually 95%.
BenchChem offers high-quality α-Methyl-DL-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about α-Methyl-DL-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

195.22

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of α-Methyl-DL-tyrosine on Tyrosine Hydroxylase

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Methyl-DL-tyrosine, clinically known as Metyrosine, serves as a potent inhibitor of catecholamine biosynthesis. Its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the pathway that synthesizes dopamine, norepinephrine, and epinephrine.[1][2] By acting as a molecular mimic of the endogenous substrate L-tyrosine, Metyrosine effectively blocks the production of these critical neurotransmitters and hormones. This guide provides an in-depth exploration of this mechanism, detailing the molecular interactions, kinetic profile, and physiological consequences of TH inhibition. Furthermore, it offers a comprehensive, field-proven protocol for the in vitro validation of its inhibitory activity, designed to ensure scientific rigor and reproducibility for research and drug development applications.

Introduction: The Central Role of Tyrosine Hydroxylase in Catecholamine Synthesis

The catecholamines—dopamine, norepinephrine, and epinephrine—are fundamental signaling molecules that regulate a vast array of physiological processes, from motor control and mood to cardiovascular function and the "fight-or-flight" stress response. The entire production line for these molecules begins with the amino acid L-tyrosine.

The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the first and most critical control point in this entire pathway.[3][4] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[5] Because this initial step is the slowest in the sequence, TH is known as the rate-limiting enzyme .[3][6] Its activity dictates the overall rate of catecholamine production, making it a prime target for pharmacological intervention when catecholamine levels are pathologically elevated.

α-Methyl-DL-tyrosine (a racemic mixture, with the L-isomer, Metyrosine, being the active form) is a drug designed specifically for this purpose.[1][7] It is a structural analog of tyrosine that directly targets and inhibits TH, thereby providing a powerful tool for reducing catecholamine synthesis in both clinical and research settings.[2][8]

Part 1: The Core Mechanism of Action

The inhibitory effect of α-Methyl-DL-tyrosine on tyrosine hydroxylase is a classic example of competitive inhibition, rooted in the principle of molecular mimicry.

Molecular Mimicry and Competitive Inhibition

α-Methyl-DL-tyrosine closely resembles the natural substrate, L-tyrosine, with the key difference being an additional methyl group on the alpha-carbon.[7] This structural similarity allows it to bind to the active site of the tyrosine hydroxylase enzyme. However, due to the modification, the enzyme cannot process it to form a product.

By occupying the active site, α-Methyl-DL-tyrosine physically prevents L-tyrosine from binding.[1][2] This is the essence of competitive inhibition : the inhibitor and the substrate are in direct competition for the same binding site on the enzyme. The level of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate. A high concentration of L-tyrosine can overcome the inhibition by outcompeting α-Methyl-DL-tyrosine for access to the enzyme.

The Catecholamine Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the multi-step enzymatic pathway for catecholamine synthesis and highlights the precise point where α-Methyl-DL-tyrosine exerts its effect.

Catecholamine_Pathway cluster_inhibition cluster_downstream Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate LDOPA L-DOPA TH->LDOPA Rate-Limiting Step AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Inhibitor α-Methyl-DL-tyrosine Inhibitor->TH Competitive Inhibition Dopamine Dopamine AADC->Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine

Caption: Inhibition of the rate-limiting step in catecholamine synthesis by α-Methyl-DL-tyrosine.

Part 2: In Vitro Validation - A Practical Guide

To quantify the inhibitory potency of α-Methyl-DL-tyrosine or novel analog compounds, a robust and reproducible in vitro enzyme inhibition assay is essential. This protocol is designed as a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a test compound against tyrosine hydroxylase.

Experimental Protocol: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

Objective: To determine the IC50 value of α-Methyl-DL-tyrosine by measuring its ability to inhibit the formation of L-DOPA from L-tyrosine catalyzed by TH in a cell-free system.

Principle: The activity of TH is quantified by measuring the rate of L-DOPA production. The reaction is initiated by adding the enzyme to a mixture containing the substrate (L-tyrosine), necessary cofactors, and varying concentrations of the inhibitor. The reaction is stopped after a fixed time, and the amount of L-DOPA formed is measured, typically by High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which offers high sensitivity and specificity.

Materials and Reagents:

  • Enzyme Source: Supernatant from homogenized rat striatum or adrenal medulla, or recombinant human TH.

  • Substrate: L-tyrosine solution.

  • Inhibitor: α-Methyl-L-tyrosine (Metyrosine) stock solution.

  • Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Catalase, FeSO4.[9]

  • Reaction Buffer: E.g., MES or HEPES buffer, pH ~6.5-7.0.

  • Stop Solution: Perchloric acid (HClO4) containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

  • HPLC System: With a C18 reverse-phase column and an electrochemical detector.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Homogenize fresh or frozen tissue (e.g., rat striatum) in a cold buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

    • Collect the supernatant, which contains the soluble TH enzyme, and determine its protein concentration (e.g., via Bradford or BCA assay).[9]

  • Reaction Setup (on ice):

    • Prepare a series of microcentrifuge tubes for each inhibitor concentration, plus controls.

    • Controls (Essential for a Self-Validating System):

      • 100% Activity Control (No Inhibitor): Contains all reaction components except the inhibitor.

      • Negative Control (No Enzyme): Contains all components except the enzyme source (substitute with buffer). This control accounts for non-enzymatic L-DOPA formation.

      • Negative Control (No Substrate): Contains all components except L-tyrosine. This validates that the product is derived from the substrate.

    • Add reaction buffer, cofactors (BH4, Catalase, FeSO4), and the desired concentration of α-Methyl-L-tyrosine to each tube.[9]

  • Initiation and Incubation:

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the L-tyrosine substrate.

    • Incubate at 37°C for a defined period (e.g., 15-20 minutes). The time should be within the linear range of product formation.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding the cold perchloric acid stop solution. This denatures the enzyme and stabilizes the L-DOPA.[9]

    • Centrifuge the tubes to pellet the precipitated protein.

    • Filter the supernatant and inject a defined volume into the HPLC system for L-DOPA quantification.

  • Data Analysis:

    • Calculate the amount of L-DOPA produced in each sample, corrected using the negative controls.

    • Express the activity at each inhibitor concentration as a percentage of the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis P1 Prepare Reagents (Buffer, Substrate, Cofactors) R1 Combine Reagents & Inhibitor in Tubes P1->R1 P2 Prepare Enzyme (Tissue Homogenization) P2->R1 P3 Prepare Inhibitor Dilution Series P3->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate with Substrate & Incubate R2->R3 R4 Terminate with Stop Solution R3->R4 A1 Centrifuge & Filter R4->A1 A2 Inject on HPLC-ED A1->A2 A3 Quantify L-DOPA A2->A3 A4 Calculate % Inhibition & Determine IC50 A3->A4

Caption: Workflow for determining the IC50 of a tyrosine hydroxylase inhibitor.

Part 3: Physiological Consequences and Applications

The inhibition of tyrosine hydroxylase by α-Methyl-DL-tyrosine leads to a significant and dose-dependent reduction in the systemic levels of all three catecholamines. Administration of 1-4 grams of Metyrosine daily can decrease total catecholamine synthesis by 35-80%.[10]

Therapeutic Applications

The primary clinical use of Metyrosine is in the management of pheochromocytoma , a rare tumor of the adrenal medulla that secretes excessive amounts of catecholamines.[11][12] This overproduction leads to severe hypertension, palpitations, and headaches.[2] Metyrosine is used to:

  • Pre-operative Management: To control blood pressure and prevent hypertensive crises before and during surgery to remove the tumor.[10][13]

  • Chronic Treatment: For patients with inoperable or malignant pheochromocytoma to manage symptoms long-term.[10][12]

Research Applications

As a specific and potent inhibitor of the first step in catecholamine synthesis, α-Methyl-DL-tyrosine is an invaluable pharmacological tool. Researchers use it to:

  • Study the roles of catecholaminergic systems in various physiological and behavioral processes.

  • Investigate the neurobiology of disorders like Parkinson's disease and schizophrenia, where dopamine pathways are implicated.[14][15]

  • Create animal models of catecholamine depletion to explore the downstream effects on neural circuits and organ systems.

Data Summary: Key Kinetic Parameters

The following table summarizes key quantitative data related to the interaction between tyrosine hydroxylase, its substrate, and α-Methyl-DL-tyrosine. Note: Exact values can vary based on enzyme source, isoform, and assay conditions.

ParameterDescriptionTypical Value RangeSource
Km for L-tyrosine Michaelis constant; the substrate concentration at which the enzyme operates at half its maximum velocity.20-100 µMGeneral Knowledge
Ki for α-Methyl-L-tyrosine Inhibition constant; a measure of the inhibitor's binding affinity. A lower Ki indicates a more potent inhibitor.~1.4 x 10⁻⁵ M[16]
IC50 Half-maximal inhibitory concentration; concentration of inhibitor required to reduce enzyme activity by 50%.Varies with substrate concentration[17]
Inhibition Type The kinetic mechanism by which the inhibitor affects the enzyme.Competitive[1][2]

Conclusion

α-Methyl-DL-tyrosine functions as a highly effective competitive inhibitor of tyrosine hydroxylase, the gatekeeper of catecholamine synthesis. By acting as a substrate analog, it directly blocks the rate-limiting step of this critical pathway, leading to a profound reduction in the production of dopamine, norepinephrine, and epinephrine. This precise mechanism of action underpins its vital role in the clinical management of pheochromocytoma and its utility as a powerful tool for neurobiological and pharmacological research. The robust validation of this activity through well-controlled in vitro assays is fundamental to both its clinical application and its use in the development of novel therapeutics targeting catecholaminergic systems.

References

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role of α-Methyl-DL-tyrosine in catecholamine biosynthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of α-Methyl-DL-tyrosine in the Catecholamine Biosynthesis Pathway

Abstract

This technical guide provides a comprehensive examination of α-Methyl-DL-tyrosine, a pivotal pharmacological agent used in the study and manipulation of the catecholamine biosynthesis pathway. We will dissect the intricate steps of catecholamine synthesis, focusing on the rate-limiting role of tyrosine hydroxylase. The core of this guide is dedicated to the mechanism by which α-Methyl-DL-tyrosine exerts its inhibitory effects, its subsequent impact on physiological systems, and its application as both a research tool and a clinical therapeutic. Detailed experimental protocols are provided for researchers to effectively utilize and measure the effects of this compound, ensuring scientific rigor and reproducibility.

The Catecholamine Biosynthesis Pathway: A Foundational Overview

Catecholamines—a class of monoamines that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)—are fundamental to vertebrate physiology.[1] They function as key neurotransmitters in the central and peripheral nervous systems and as hormones released from the adrenal medulla, orchestrating the body's response to stress via the "fight-or-flight" response.[1][2] The synthesis of these vital molecules occurs through a well-defined enzymatic cascade, beginning with the amino acid L-tyrosine.[3]

The entire pathway's production rate is governed by its initial and slowest step: the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[4][5] This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) , making it the rate-limiting enzyme of the entire sequence.[3][6] This enzymatic checkpoint is a critical target for pharmacological regulation of catecholamine levels throughout the body.

The sequential synthesis pathway is as follows:

  • L-Tyrosine → L-DOPA: Catalyzed by Tyrosine Hydroxylase (TH), requiring oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[4]

  • L-DOPA → Dopamine: Catalyzed by Aromatic L-amino acid decarboxylase (AADC), which uses pyridoxal phosphate (PLP) as a cofactor.[2][7]

  • Dopamine → Norepinephrine: Catalyzed by Dopamine β-hydroxylase (DBH), a copper-containing enzyme that requires ascorbic acid (Vitamin C).[2][7]

  • Norepinephrine → Epinephrine: This final step occurs primarily in the adrenal medulla and is catalyzed by Phenylethanolamine N-methyltransferase (PNMT).[2][7]

Catecholamine_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Tyrosine->TH LDOPA L-DOPA AADC AADC LDOPA->AADC Dopamine Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

α-Methyl-DL-tyrosine: Mechanism of Action

α-Methyl-p-tyrosine (AMPT), known in its active L-isomer form as Metyrosine, is a potent and specific inhibitor of catecholamine synthesis.[8][9] Its mechanism of action is centered on its structural similarity to L-tyrosine, which allows it to act as a competitive inhibitor of tyrosine hydroxylase.[10][11][12]

By binding to the tyrosine-binding site on the TH enzyme, α-Methyl-DL-tyrosine prevents the natural substrate, L-tyrosine, from being hydroxylated to L-DOPA.[8][13] Because this is the pathway's rate-limiting step, this competitive inhibition results in a significant and dose-dependent reduction in the endogenous production of dopamine, norepinephrine, and epinephrine.[8][14][15] The depletion of these catecholamines is the foundation of its pharmacological effects and therapeutic applications. The racemic mixture, α-Methyl-DL-tyrosine, contains both the active (S)-isomer (metyrosine) and the inactive (R)-isomer.[8]

Inhibition_Pathway cluster_pathway Normal Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH Binds to active site LDOPA L-DOPA TH->LDOPA Catalyzes conversion block AMPT α-Methyl-DL-tyrosine AMPT->TH Competitively binds to active site label_inhibition Inhibition of Catecholamine Synthesis

Applications in Research and Clinical Practice

The ability of α-Methyl-DL-tyrosine to reliably deplete catecholamines makes it an invaluable tool for both basic research and clinical medicine.

Research Applications

In a research context, α-Methyl-DL-tyrosine is used to investigate the functional roles of catecholamines in various physiological and behavioral processes. By creating a transient and reversible "chemical lesion" of catecholaminergic systems, scientists can study the consequences of dopamine and norepinephrine depletion in animal models.[16] This approach has been instrumental in elucidating the role of these neurotransmitters in:

  • Stress responses

  • Motor control and movement disorders

  • Reward pathways and addiction

  • Cognition and attention

  • The pathophysiology of neuropsychiatric disorders[17]

Clinical Applications

The primary clinical use of metyrosine (the L-isomer) is in the management of pheochromocytoma , a rare neuroendocrine tumor that secretes excessive amounts of catecholamines.[10][14] This overproduction leads to severe and often life-threatening symptoms, including hypertensive crises, headaches, palpitations, and sweating.[14][15]

Metyrosine is used to:

  • Pre-operative Management: To stabilize blood pressure and control symptoms in patients awaiting surgery to remove the tumor.[15][18]

  • Chronic Treatment: For patients with inoperable or malignant metastatic pheochromocytoma where surgery is not a viable option.[18][19]

By inhibiting catecholamine synthesis at its source, metyrosine provides effective symptom control and reduces the risks associated with extreme catecholamine excess.[19][20]

Parameter Effect of α-Methyl-DL-tyrosine Administration Reference
Mechanism Competitive inhibition of tyrosine hydroxylase[8][10]
Biochemical Outcome Decreased synthesis of L-DOPA[9][14]
Systemic Effect 20% to 80% reduction in total catecholamine levels[8]
Clinical Indication Pheochromocytoma[14][18]
Therapeutic Goal Control of hypertension, tachycardia, and other symptoms of catecholamine excess[15][19]

Experimental Protocols for In-Depth Analysis

To ensure the integrity and validity of research involving α-Methyl-DL-tyrosine, rigorous and well-controlled experimental designs are essential. The following protocols provide step-by-step methodologies for inducing and verifying catecholamine depletion.

Protocol 1: In Vivo Catecholamine Depletion in a Murine Model

This protocol describes the procedure for depleting catecholamines in mice to study the subsequent behavioral or physiological effects.

Methodology:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks of age, housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.[21]

  • Drug Preparation: Dissolve α-Methyl-DL-tyrosine in sterile 0.9% saline. A typical dose for significant depletion is 150-250 mg/kg. The vehicle control group will receive an equivalent volume of saline.

  • Administration: Administer the prepared solution via intraperitoneal (i.p.) injection. The maximum effect on catecholamine levels typically occurs 2-8 hours post-injection.

  • Experimental Timeline:

    • T=0 hr: Administer α-Methyl-DL-tyrosine or vehicle.

    • T=2-4 hr: Perform behavioral testing (e.g., open-field test for locomotor activity).

    • T=4 hr: Euthanize animals by approved methods (e.g., cervical dislocation followed by decapitation).

  • Tissue Harvesting: Immediately dissect brain regions of interest (e.g., striatum, prefrontal cortex) and adrenal glands on an ice-cold surface.

  • Sample Processing: Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

Workflow_Depletion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Acclimate Mice (C57BL/6) Inject T=0h Inject i.p. (Drug or Vehicle) Animal->Inject Drug Prepare α-Methyl-DL-tyrosine (200 mg/kg in Saline) Drug->Inject Behavior T=2-4h Behavioral Assay Inject->Behavior Euthanize T=4h Euthanize & Dissect Behavior->Euthanize Store Store Tissues at -80°C Euthanize->Store HPLC HPLC-ECD Analysis (Protocol 2) Store->HPLC

Protocol 2: Quantification of Catecholamines by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for accurately measuring catecholamine levels in biological tissues.[22][23][24]

Methodology:

  • Sample Preparation:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in an appropriate volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA).

    • Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C to pellet proteins.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • System: An HPLC system equipped with a refrigerated autosampler and an electrochemical detector.

    • Column: A C18 reverse-phase column suitable for catecholamine analysis.

    • Mobile Phase: A filtered and degassed aqueous buffer containing sodium phosphate, EDTA, an ion-pairing agent (e.g., octanesulfonic acid), and methanol. The exact composition must be optimized for the specific column and system.

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Electrochemical Detection:

    • Set the analytical cell potential to an oxidative voltage (e.g., +0.65 to +0.75 V) sufficient to detect the catecholamines of interest.

  • Quantification:

    • Generate a standard curve using known concentrations of dopamine, norepinephrine, and epinephrine.

    • Identify and integrate the peaks corresponding to each catecholamine and the internal standard in the sample chromatograms.

    • Calculate the concentration of each analyte in the tissue sample relative to the standard curve and normalized to the tissue weight.

Protocol 3: In Vitro Tyrosine Hydroxylase Inhibition Assay

This assay directly measures the inhibitory potency (IC50) of α-Methyl-DL-tyrosine on TH enzyme activity.

Methodology:

  • Enzyme Source: Prepare a tissue homogenate from a source rich in TH, such as rat adrenal glands or PC12 cells.[25] Alternatively, use purified recombinant TH.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Buffer (e.g., MES or HEPES, pH 6.0-7.0).

    • Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), catalase, and ferrous ammonium sulfate.

    • Substrate: L-tyrosine (often radiolabeled, e.g., [3H]-tyrosine, for sensitive detection).[25]

    • Inhibitor: Varying concentrations of α-Methyl-DL-tyrosine.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme preparation. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).

  • Product Measurement:

    • If using a radiolabeled substrate, the product ([3H]-DOPA) can be separated from the substrate using column chromatography and quantified by liquid scintillation counting.[25]

    • Alternatively, a colorimetric method can be used where L-DOPA is oxidized to dopachrome, which can be measured spectrophotometrically at 475 nm.[26]

  • Data Analysis: Plot the percentage of TH activity inhibition against the log concentration of α-Methyl-DL-tyrosine. Fit the data using a non-linear regression model to determine the IC50 value.[21]

Data Interpretation and Self-Validating Systems

A critical component of experimental design is the inclusion of controls that validate the observed effects.

  • Vehicle Control: This is the most crucial control, establishing the baseline by accounting for any effects from the injection procedure or the solvent.[21] A significant difference between the α-Methyl-DL-tyrosine group and the vehicle group is necessary to attribute the effect to the drug.

Experimental Group Expected Striatal Dopamine Level Expected Locomotor Activity Interpretation
Vehicle (Saline) ~100% (Normal)NormalEstablishes baseline.
α-Methyl-DL-tyrosine ~20-40% of NormalSignificantly ReducedDemonstrates drug efficacy in depleting dopamine and its behavioral consequence.
α-Methyl-DL-tyrosine + L-DOPA Partially/Fully RestoredPartially/Fully RestoredConfirms that the behavioral deficit was specifically caused by catecholamine depletion.

Conclusion

α-Methyl-DL-tyrosine stands as a cornerstone pharmacological tool for neuroscientists and a targeted therapeutic for a specific clinical need. Its precise and potent inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, allows for the controlled depletion of dopamine, norepinephrine, and epinephrine. This action provides researchers with an indispensable method to probe the function of catecholaminergic systems and offers clinicians an effective strategy for managing the life-threatening symptoms of pheochromocytoma. The rigorous application of the protocols and validation methods detailed in this guide will ensure that data generated using this compound are robust, reproducible, and of the highest scientific integrity.

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A Technical Guide to Metyrosine and its Racemic Precursor, α-Methyl-DL-tyrosine: The Critical Role of Stereochemistry in Catecholamine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmacotherapy, precision is paramount. The distinction between a racemic compound and its purified, active enantiomer can be the difference between a therapeutic breakthrough and a clinical failure. This guide provides an in-depth technical examination of metyrosine and its racemic form, α-Methyl-DL-tyrosine. We will dissect their chemical identities, explore the stereospecific mechanism of action, detail the profound clinical implications of this stereoselectivity, and provide a validated analytical protocol for their chiral separation. This document is intended for researchers, drug development professionals, and clinicians who require a deep, mechanistic understanding of catecholamine synthesis inhibitors. The core takeaway is unambiguous: metyrosine is the specific, pharmacologically active L-enantiomer of the racemic mixture known as α-Methyl-DL-tyrosine, a distinction that is fundamental to its clinical efficacy and safety.

Introduction: The Imperative of Chirality in Drug Design

Many organic molecules, including pharmaceuticals, can exist as non-superimposable mirror images of each other, known as enantiomers. A 1:1 mixture of these enantiomers is called a racemate or a racemic mixture. While enantiomers of a chiral drug often share identical physical properties in an achiral environment, their interactions with the inherently chiral systems of the body—receptors, enzymes, and transporters—can differ dramatically. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or, in some cases, responsible for undesirable side effects (the distomer). The story of metyrosine is a classic example of this principle, where the therapeutic utility is exclusively derived from a single, specific stereoisomer.

Defining the Chemical Entities: From Racemate to Active Isomer

The nomenclature surrounding α-methyltyrosine can be a source of confusion. It is critical to establish a precise definition of the two substances at the heart of this guide.

α-Methyl-DL-tyrosine: The Racemic Mixture
  • Synonyms: Racemetirosine, (RS)-α-Methyltyrosine, DL-α-Methyl-p-tyrosine[1][2][3]

  • Composition: An equal (1:1) mixture of the R- and S-enantiomers of α-methyltyrosine.[1] The "DL" designation refers to this racemic nature.

  • Significance: This is the parent mixture from which the active drug is isolated. While historically of interest as a potentially cheaper alternative, its use is not clinically preferred due to the administration of an unnecessary, inactive isomer.[1]

Metyrosine: The Active S-(-)-Enantiomer
  • Chemical Name: α-Methyl-L-tyrosine or (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid.[4][5][6]

  • Synonyms: L-α-MT, Demser® (trade name)[6][7]

  • Composition: The purified levorotatory (indicated by the '-' or 'L' prefix) S-enantiomer of α-methyltyrosine.[1][8]

  • Significance: This is the specific, pharmacologically active molecule used clinically.[4][9] Its isolation and use as a single enantiomer ensure that only the active compound is administered, maximizing therapeutic effect and minimizing metabolic burden from the inactive D-isomer.

Mechanism of Action: Stereoselective Inhibition of Tyrosine Hydroxylase

The therapeutic effect of metyrosine is a direct consequence of its ability to inhibit the production of catecholamines, a class of hormones and neurotransmitters that includes dopamine, norepinephrine, and epinephrine.

The Catecholamine Synthesis Pathway

Catecholamine biosynthesis begins with the amino acid L-tyrosine. The first and most critical step in this multi-enzyme pathway is the conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) and is the rate-limiting step for the entire pathway.[4][5] Any inhibition at this stage will proportionally decrease the downstream production of all subsequent catecholamines.

Competitive Inhibition by Metyrosine

Metyrosine functions as a potent, competitive inhibitor of tyrosine hydroxylase.[9][10] Structurally, it acts as an analog of the natural substrate, L-tyrosine, binding to the enzyme's active site.[10] This binding prevents L-tyrosine from being converted to L-DOPA, thereby shutting down the catecholamine synthesis cascade.[11]

Crucially, this inhibitory activity is stereoselective. The S-enantiomer (metyrosine) is the active inhibitor, while the R-enantiomer is largely devoid of this activity. [9] This explains why the purified L-isomer is the clinically administered drug. By blocking the rate-limiting step, metyrosine administration leads to a significant (35% to 80%) reduction in the synthesis and urinary excretion of catecholamines and their metabolites.[4][12]

Catecholamine_Pathway cluster_inhibition Mechanism of Metyrosine Action cluster_pathway Endogenous Catecholamine Synthesis Metyrosine Metyrosine (α-Methyl-L-tyrosine) TH Tyrosine Hydroxylase (Rate-Limiting Enzyme) Metyrosine->TH Competitively Inhibits Tyrosine L-Tyrosine (Substrate) Tyrosine->TH Binds DOPA L-DOPA Dopamine Dopamine DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DβH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT AADC AADC DBH DβH PNMT PNMT Tyrosine_path L-Tyrosine Tyrosine_path->DOPA Tyrosine Hydroxylase

Caption: Competitive inhibition of the catecholamine synthesis pathway by Metyrosine.

Clinical and Pharmacological Significance

The primary clinical application of metyrosine (marketed as Demser®) is in the management of pheochromocytoma, a rare neuroendocrine tumor that secretes excessive amounts of norepinephrine and epinephrine.[7][11] This overproduction leads to severe hypertension, headaches, tachycardia, and other symptoms of sympathetic overstimulation.[12]

Metyrosine is indicated for:

  • Preoperative Preparation: To stabilize blood pressure and manage symptoms for 5-7 days before surgical removal of the tumor.[13][14]

  • Chronic Management: For patients with malignant pheochromocytoma or where surgery is contraindicated.[7][13]

It is explicitly not recommended for the treatment of essential hypertension.[12] The use of the pure L-enantiomer ensures that the therapeutic dose is not burdened with the inactive D-isomer, which would otherwise require metabolic processing without contributing any benefit.

Data Summary: A Comparative Overview
Featureα-Methyl-DL-tyrosine (Racemetirosine)Metyrosine (α-Methyl-L-tyrosine)
Composition 1:1 mixture of R- and S-enantiomers[1]Pure S-(-)-enantiomer[4][8]
Active Component S-enantiomerS-enantiomer[9]
Primary Activity Inhibition of Tyrosine HydroxylasePotent, competitive inhibition of Tyrosine Hydroxylase[4][10]
Clinical Use Not used clinically; a laboratory/research compoundFDA-approved for management of pheochromocytoma[7][11][12]
Trade Name N/ADemser®[7]
Rationale for Use N/A (clinically)Maximizes therapeutic efficacy, minimizes metabolic load[9]

Analytical Methodology: Chiral Separation Protocol

Verifying the enantiomeric purity of metyrosine is a critical quality control step in pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose. The following protocol is adapted from established methods involving derivatization to form diastereomers, which can then be separated on a standard achiral column.[15]

Principle

Enantiomers cannot be separated on a standard (achiral) HPLC column. To achieve separation, they are first reacted with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be readily separated using conventional reverse-phase HPLC.

Experimental Protocol: HPLC Separation via Derivatization

Objective: To separate and quantify the D- and L-enantiomers of α-methyltyrosine.

1. Sample Preparation (Esterification): a. Accurately weigh and dissolve the α-Methyl-DL-tyrosine (racemic standard) or Metyrosine (test sample) in anhydrous methanol containing a catalytic amount of sulfuric acid. b. Reflux the mixture gently for 2-4 hours to convert the carboxylic acid to its methyl ester. c. Neutralize the solution carefully with a base (e.g., sodium bicarbonate solution) and extract the methyl ester into an organic solvent like ethyl acetate. d. Evaporate the solvent to obtain the methyl ester residue.

2. Derivatization to form Diastereomers: a. Re-dissolve the methyl ester residue in a suitable aprotic solvent (e.g., acetonitrile). b. Add a chiral derivatizing agent, such as 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT).[15] c. Allow the reaction to proceed at room temperature or with gentle heating as required to form the diastereomeric thiourea derivatives.

3. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: Octadecylsilane (C18), e.g., 4.6 x 250 mm, 5 µm.[15] c. Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 35:65 v/v) containing 0.1% triethylamine, with pH adjusted to 4.0 using trifluoroacetic acid.[15] d. Flow Rate: 1.0 mL/min.[15] e. Detection: UV at 250 nm.[15] f. Injection Volume: 20 µL.

4. Data Analysis: a. The two diastereomers will elute at different retention times. b. For a racemic standard, two peaks of approximately equal area should be observed. c. For a pure Metyrosine sample, only one major peak corresponding to the L-enantiomer derivative should be present, with the peak for the D-enantiomer derivative being absent or below the limit of quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Metyrosine or α-Methyl-DL-tyrosine Sample Esterification 1. Esterification (Methanol/H2SO4) Sample->Esterification Derivatization 2. Chiral Derivatization (e.g., with TAGIT) Esterification->Derivatization Injection 3. HPLC Injection Derivatization->Injection Diastereomer Mixture Separation 4. Separation on C18 Column Injection->Separation Detection 5. UV Detection (250 nm) Separation->Detection Chromatogram 6. Generate Chromatogram Detection->Chromatogram Quantification 7. Peak Integration & Enantiomeric Purity Calculation Chromatogram->Quantification

Caption: Analytical workflow for the chiral separation of metyrosine enantiomers.

Conclusion

The distinction between metyrosine and α-Methyl-DL-tyrosine is not a semantic triviality but a fundamental pharmacological principle. Metyrosine is the isolated, therapeutically active S-enantiomer, whereas α-Methyl-DL-tyrosine is its parent racemic mixture. The clinical efficacy of metyrosine in managing pheochromocytoma is derived exclusively from its stereospecific, competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This targeted action, enabled by the use of a single, purified enantiomer, exemplifies the importance of stereochemistry in modern drug design and development. Understanding this relationship is essential for the proper application of this therapy and for the continued development of stereochemically pure pharmaceuticals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Methyl-p-tyrosine. Retrieved from [Link]

  • Medscape. (n.d.). Demser (metyrosine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Metyrosine? Synapse. Retrieved from [Link]

  • PharmaCompass. (n.d.). Metyrosine (USP). Retrieved from [Link]

  • Bausch Health. (2021). DEMSER® (metyrosine) Prescribing Information. Retrieved from [Link]

  • Patsnap. (2024). What is Metyrosine used for? Synapse. Retrieved from [Link]

  • PDR.net. (n.d.). Demser - Drug Summary. Retrieved from [Link]

  • Prime Therapeutics. (2025). Demser. Retrieved from [Link]

  • Deranged Physiology. (n.d.). α-methyltyrosine. Retrieved from [Link]

  • Blue Cross Blue Shield of Arizona. (2025). DEMSER® (metyrosine), DIBENZYLINE® (phenoxybenzamine), Metyrosine, Phenoxybenzamine. Retrieved from [Link]

  • precisionFDA. (n.d.). METYROSINE. Retrieved from [Link]

  • Hefnawy, M. M., & Stewart, J. T. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies, 21(3), 381-389. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METYROSINE, (R)-. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20498004, DL-alpha-methyltyrosine hydrochloride. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2000). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219.
  • Chiralpedia. (n.d.). Chiral Separation (Analytical). Retrieved from [Link]

Sources

Optimizing Catecholamine Depletion: A Technical Guide to α-Methyl-DL-Tyrosine (AMPT)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for utilizing α-Methyl-DL-tyrosine (AMPT) to manipulate and study catecholaminergic systems. It deviates from standard textbook definitions to focus on application logic, experimental validity, and data interpretation.

Executive Summary

α-Methyl-DL-tyrosine (AMPT) is the gold-standard pharmacological tool for assessing catecholamine turnover rates and investigating the functional roles of dopamine (DA) and norepinephrine (NE). By competitively inhibiting Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, AMPT allows researchers to observe the exponential decay of neurotransmitter stores. This guide outlines the mechanistic principles, validated dosing protocols, and analytical workflows required to generate reproducible data in preclinical models.

Mechanistic Foundation

The efficacy of AMPT lies in its structural similarity to L-tyrosine. It competes for the substrate binding site on Tyrosine Hydroxylase.[1][2][3] Unlike reuptake inhibitors or release agents, AMPT creates a "closed system" where no new synthesis occurs. Therefore, the decline in DA and NE levels directly reflects the rate of neuronal firing and release (turnover).

Signaling Pathway: The Blockade

The following diagram illustrates the precise intervention point of AMPT within the catecholamine biosynthetic cascade.[4]

CatecholamineSynthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyrosine->TH AMPT α-Methyl-DL-Tyrosine (Inhibitor) AMPT->TH Competitive Inhibition LDOPA L-DOPA TH->LDOPA Hydroxylation DA Dopamine (DA) LDOPA->DA AADC NE Norepinephrine (NE) DA->NE DβH Epi Epinephrine NE->Epi PNMT

Figure 1: AMPT competitively inhibits Tyrosine Hydroxylase, halting the flux of Tyrosine to L-DOPA.[1][2][4][5]

Pharmacodynamics & Depletion Kinetics

Understanding the time course is critical for experimental design. Depletion is not instantaneous; it follows first-order kinetics relative to the firing rate of the specific neuronal population.

Comparative Depletion Profiles

Dopamine and Norepinephrine deplete at different rates due to differences in vesicular storage capacity and baseline firing rates.

ParameterDopamine (Striatum)Norepinephrine (Cortex/Brainstem)
Onset of Action 15–30 minutes30–45 minutes
Time to Nadir 2–4 hours4–6 hours
Maximal Depletion ~60–80%~40–60%
Recovery 16–24 hours24–48 hours
Turnover Rate (

)
High (Rapid decay)Moderate (Slower decay)

Scientist's Note: The "DL" form is a racemate. The L-isomer is the active constituent responsible for TH inhibition. The D-isomer is largely inactive but contributes to the renal load. If cost permits, using pure α-Methyl-L-Tyrosine (Metyrosine) reduces the required dose by half and minimizes renal toxicity, though the DL form is standard for most acute rodent studies.

Experimental Protocols

Preparation and Solubility (The Critical Step)

AMPT (especially the free acid) is notoriously difficult to dissolve in neutral saline. Improper preparation leads to suspensions that cause variable absorption and data noise.

Reagent: α-Methyl-DL-Tyrosine Methyl Ester HCl (preferred for solubility) OR α-Methyl-DL-Tyrosine (Free Acid).

Protocol A: Methyl Ester (High Solubility)

  • Weigh the required amount of AMPT Methyl Ester.

  • Dissolve directly in sterile 0.9% saline.

  • Validation: Solution should be clear. No heating required.

  • Caution: Chronic use of the ester form is associated with higher rates of crystalluria (kidney stones) in rats compared to the free acid.

Protocol B: Free Acid (Standard for Acute Studies)

  • Weigh AMPT Free Acid.

  • Add to a volume of water equivalent to 80% of the final volume.

  • Add 1-2 drops of 5N NaOH (or HCl, depending on specific salt) while vortexing until dissolved.

  • Titration: Carefully back-titrate with dilute HCl/NaOH to pH ~7.4. Precipitation may occur if pH swings too fast.

  • Adjust to final volume with saline.

  • Filter Sterilize: Pass through a 0.22 µm syringe filter.

Dosing Regimens
  • Mouse: 200–250 mg/kg (i.p.)

  • Rat: 200–250 mg/kg (i.p.)

  • Maintenance: For steady-state depletion >4 hours, administer a supplemental dose (100 mg/kg) every 2–4 hours.

Experimental Workflow: Turnover Determination

To calculate the turnover rate constant (


), you must measure the decline of amine levels at multiple time points.

ExperimentalWorkflow cluster_Timepoints Sacrifice & Tissue Collection Start Acclimation (7 Days) Baseline Group 0: Vehicle (T=0 Baseline) Start->Baseline Inject AMPT Injection (250 mg/kg i.p.) Start->Inject Analysis HPLC-ECD Analysis Baseline->Analysis T1 T = 1 hr Inject->T1 T2 T = 2 hr Inject->T2 T4 T = 4 hr Inject->T4 T1->Analysis T2->Analysis T4->Analysis Calc Calculate Rate (k) ln[DA] vs Time Analysis->Calc

Figure 2: Workflow for determining catecholamine turnover rates using discrete time-point analysis.

Analytical Validation (HPLC-ECD)

Self-validating your depletion is mandatory. You cannot assume the drug worked; you must prove it via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Mobile Phase: Citrate-acetate buffer (pH 3.5–4.0) with OSA (ion-pairing agent) and EDTA.

  • Detection: Coulometric or Amperometric detection. DA and NE oxidize readily at +200 to +400 mV.

  • Internal Standard: Use DHBA (3,4-Dihydroxybenzylamine) .

    • Why? DHBA behaves similarly to DA/NE on the column but is not naturally present. It corrects for extraction efficiency and injection volume errors.

Calculation of Turnover Rate (


): 
Plot the natural log of the amine concentration (

) against time (

).

The slope of the regression line is the rate constant

.

Safety & Troubleshooting

Crystalluria (Kidney Toxicity)

AMPT is poorly soluble in urine. High doses or dehydration can cause the drug to precipitate in the renal tubules, causing hematuria and kidney failure.

  • Mitigation: Ensure animals are well-hydrated. For chronic studies (>24h), administer subcutaneous saline (10 mL/kg) concurrently with AMPT.

Hypothermia & Sedation

Catecholamine depletion disrupts thermoregulation and arousal.

  • Impact: If your behavioral phenotype depends on motor activity (e.g., swim test), AMPT-induced sedation is a major confound.

  • Control: Always measure locomotor activity in a separate "open field" control group to distinguish specific behavioral deficits from general motor impairment.

References

  • Moore, K. E., et al. (1967).[6] Toxicologic studies with α-methyltyrosine, an inhibitor of tyrosine hydroxylase.[4][5][6][7][8][9][10][11] Journal of Pharmacology and Experimental Therapeutics.

    • Source:

  • Brodie, B. B., & Costa, E. (1970). Some current views on brain monoamines.[4][10] Psychopharmacology.

    • Source:

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by α-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[2][4][6] Journal of Pharmacology and Experimental Therapeutics.

    • Source:

  • Widerlöv, E. (1979). Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT.[12][13] Acta Pharmacologica et Toxicologica.

    • Source:

  • Demarest, K. T., et al. (1979). The use of alpha-methyltyrosine to measure the rate of dopamine synthesis in the median eminence. Endocrinology.

    • Source:

Sources

Methodological & Application

Application Notes and Protocols for α-Methyl-DL-tyrosine methyl ester hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methyl-DL-tyrosine methyl ester hydrochloride is a crucial pharmacological tool for inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[1] Its effective use in research and drug development is contingent upon proper handling and solubilization. This guide provides a comprehensive overview of its solubility characteristics and detailed protocols for preparing stable solutions. By understanding the principles behind its dissolution, researchers can ensure the reliability and reproducibility of their experimental results.

Introduction: The Significance of α-Methyl-DL-tyrosine methyl ester hydrochloride

α-Methyl-DL-tyrosine methyl ester hydrochloride (AMPT methyl ester) is a derivative of the amino acid tyrosine and a potent, competitive inhibitor of tyrosine hydroxylase (TH).[2] By blocking the conversion of tyrosine to L-DOPA, AMPT methyl ester effectively reduces the levels of dopamine, norepinephrine, and epinephrine in the central and peripheral nervous systems.[1] This inhibitory action makes it an invaluable tool for studying the roles of catecholamines in various physiological and pathological processes, including neurotransmission, mood regulation, and the development of neurological disorders.[3] Its applications span from basic neuroscience research to the preclinical evaluation of therapeutic strategies targeting catecholaminergic pathways.[3]

Given its critical role, ensuring the accurate and consistent preparation of AMPT methyl ester solutions is paramount. This document serves as a detailed guide to its solubility properties and provides validated protocols for its dissolution, empowering researchers to confidently prepare solutions for their specific experimental needs.

Physicochemical Properties and Solubility Profile

Understanding the fundamental physicochemical properties of AMPT methyl ester is the first step toward successful solubilization.

Table 1: Physicochemical Properties of α-Methyl-DL-tyrosine methyl ester hydrochloride

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆ClNO₃
Molecular Weight 245.70 g/mol
Appearance White to light yellow solid/powder[2][4]
Melting Point 192 °C (decomposes)
Storage Temperature -20°C

The solubility of AMPT methyl ester is influenced by the solvent, temperature, and pH. As an amino acid ester hydrochloride, its solubility is generally enhanced in aqueous solutions compared to its free base form, and it exhibits good solubility in some organic solvents.

Table 2: Solubility Data for α-Methyl-DL-tyrosine methyl ester hydrochloride

SolventReported SolubilityObservationsReference(s)
DMSO ≥20 mg/mLClear, colorless to faintly yellow solution.
DMSO 4.55 mg/mLRequires sonication, warming, and heating to 60°C. Hygroscopic DMSO significantly impacts solubility.[2]
Water 10 mg/mLRequires sonication.[2]
Aqueous Acid Slightly soluble/SolubleThe hydrochloride salt form enhances aqueous solubility, particularly at acidic pH.[5][]

Expert Insight: The discrepancy in reported DMSO solubility (≥20 mg/mL vs. 4.55 mg/mL) highlights the importance of experimental conditions.[2] Factors such as the purity of the compound, the grade and water content of the DMSO, and the dissolution method (e.g., heating, sonication) can significantly impact the final concentration achieved. For reproducible results, it is crucial to maintain consistent conditions. The use of freshly opened, anhydrous DMSO is highly recommended.[2]

Factors Influencing Solubility: A Mechanistic Perspective

The dissolution of AMPT methyl ester is governed by several key factors. Understanding these allows for the logical design of solubilization protocols.

cluster_Solute α-Methyl-DL-tyrosine methyl ester HCl cluster_Solvent Solvent Properties cluster_Conditions External Conditions cluster_Result Outcome Solute Chemical Structure (Amino Acid Ester Salt) Solubility Solubility Solute->Solubility Intrinsic Properties Polarity Polarity Polarity->Solubility Like Dissolves Like pH pH / Acidity pH->Solubility Ionization State Temp Temperature Temp->Solubility Kinetic Energy Mixing Mechanical Agitation (Stirring, Sonication) Mixing->Solubility Surface Area Exposure cluster_Prep Preparation cluster_Dissolve Dissolution cluster_Final Finalization A 1. Weigh Compound B 2. Add to Aqueous Buffer A->B C 3. Sonicate/Stir B->C D 4. Visual Inspection for Clarity C->D D->C Particulates Remain E 5. Sterile Filter (0.22 µm) D->E Clear F 6. Ready for Use E->F

Caption: Workflow for preparing an aqueous solution of AMPT methyl ester.

  • Weigh the Compound: Accurately weigh the desired amount of AMPT methyl ester.

  • Initial Mixing: Add the powder to the sterile water or buffer in a conical tube.

  • Dissolution:

    • Sonication: Place the tube in a sonicator bath. Sonicate in short bursts to avoid excessive heating until the powder is dissolved. [2]This is the recommended method for aqueous solutions.

    • Stirring: Alternatively, place a sterile stir bar in the tube and stir on a magnetic stir plate until fully dissolved. This may take longer.

  • Visual Inspection for Clarity: The solution should be completely clear. If not, continue sonication or stirring.

  • Sterile Filtration: Once fully dissolved, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile container. This is a critical step for cell-based assays or in vivo use. [2]6. Use and Storage: It is recommended to use aqueous solutions fresh. If short-term storage is necessary, store at 2-8°C for no more than one day. [7]

Trustworthiness and Self-Validation

The protocols provided are designed to be inherently self-validating. The primary checkpoint is the visual inspection for a clear, particulate-free solution. If the compound does not fully dissolve under the specified conditions, it may indicate:

  • Supersaturation: The concentration attempted is beyond the solubility limit for the given conditions. Re-evaluate the required concentration or slightly increase the solvent volume.

  • Solvent Quality: The use of old or hygroscopic DMSO can significantly reduce solubility. [2]Always use fresh, high-quality solvents.

  • Compound Integrity: While less common with high-purity compounds, degradation could affect solubility. Ensure the compound has been stored correctly at -20°C. By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can ensure the preparation of reliable and effective α-Methyl-DL-tyrosine methyl ester hydrochloride solutions, leading to more robust and reproducible experimental outcomes.

References

  • Deranged Physiology. (n.d.). α-methyltyrosine. Retrieved from [Link]

  • Google Patents. (n.d.). Water soluble L-tyrosine derivatives and process for their preparation.
  • ResearchGate. (2015, January 27). How can one prepare standard solution of L-tyrosine? Retrieved from [Link]

  • ResearchGate. (2015, March 26). How can I prepare L-Tyrosine solution? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Methyl-p-tyrosine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). DL-alpha-Methyl-p-tyrosine Methyl Ester Hydrochloride, 5 grams. Retrieved from [Link]

  • PubChem. (n.d.). Metyrosine. Retrieved from [Link]

  • MDPI. (2023, January 12). Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. Retrieved from [Link]

  • Theses and Dissertations. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Acta Crystallographica Section C: Crystal Structure Communications. (2025, November 10). Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate. Retrieved from [Link]

Sources

chronic vs acute administration of α-Methyl-DL-tyrosine in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chronic vs. Acute Administration of α-Methyl-DL-Tyrosine in Rodents

Abstract & Mechanism of Action


-Methyl-DL-tyrosine (

-MT or AMPT) is a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in the biosynthesis of catecholamines (Dopamine, Norepinephrine, and Epinephrine).[1][2]
  • Acute Administration: Used to calculate the turnover rate of catecholamines. By blocking new synthesis, the rate of decline in monoamine levels reflects the rate of utilization.

  • Chronic Administration: Used to create a deficiency state (e.g., modeling depression, Parkinsonism, or cocaine withdrawal) or to induce receptor supersensitivity.[1]

Scientific Constraint: The L-isomer is the active pharmacological agent. The DL-mixture (commonly sold) requires dosage adjustment compared to pure L-


-MT.[1]

Biological Pathway Visualization

The following diagram illustrates the catecholamine synthesis cascade and the specific blockade point of


-MT.

CatecholaminePathway cluster_legend Key Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (Rate Limiting Step) AMPT α-Methyl-DL-Tyrosine (Inhibitor) AMPT->Tyrosine Competitive Inhibition Dopamine Dopamine LDOPA->Dopamine AADC NE Norepinephrine Dopamine->NE DβH Blocked Step Blocked Step

Figure 1:


-MT competitively inhibits Tyrosine Hydroxylase, preventing the conversion of L-Tyrosine to L-DOPA.[1][3][4]

Chemical Formulation & Solubility (Critical)


-MT is notoriously difficult to dissolve in neutral aqueous buffers.[1] Improper formulation leads to precipitation in the peritoneum or inconsistent dosing.
Option A: Suspension (Recommended for High Doses)[1]
  • Vehicle: 1% Tween-80 or 0.5% Methylcellulose in saline.[1]

  • Method: Homogenize the powder in the vehicle using a glass-teflon homogenizer or sonicate for 20 minutes.

  • Pros: Reduces risk of pH-induced tissue necrosis.[1]

  • Cons: Slower absorption; requires vortexing immediately before every injection.[1]

Option B: Solution (Recommended for IV/Low Doses)
  • Vehicle: Minimal Acid/Base adjustment.[1][5]

  • Method:

    • Dissolve

      
      -MT in a minimum volume of 0.1 N NaOH (or HCl).[1]
      
    • Once clear, slowly back-titrate with 0.1 N HCl (or NaOH) to pH 7.0–7.4.

    • Dilute to final volume with PBS.[1]

  • Warning: If pH drifts towards neutral too quickly, the compound will crash out of solution.

Protocol A: Acute Administration (Turnover Studies)

Objective: Determine the synthesis rate of Dopamine (DA) or Norepinephrine (NE).

Experimental Design
ParameterRat SpecificationMouse Specification
Dosage (DL-form) 250 mg/kg300 mg/kg
Route IP (Intraperitoneal)IP
Volume 2–4 mL/kg10 mL/kg
N (per timepoint) 6–8 animals8–10 animals
Step-by-Step Procedure
  • Acclimation: Handle animals for 3 days prior to reduce stress-induced catecholamine release.[1]

  • Baseline (T=0): Sacrifice control group immediately before dosing.

  • Dosing: Inject

    
    -MT (IP) at T=0.[1]
    
  • Timepoints: Sacrifice groups at 1, 2, and 4 hours post-injection.

    • Note: Beyond 4 hours, feedback mechanisms and toxicity confound turnover calculations.

  • Tissue Collection: Rapidly dissect Striatum (for DA) or Hippocampus/Cortex (for NE).[1] Snap freeze in liquid nitrogen.

  • Analysis: Measure monoamines via HPLC-ECD.

Calculation (Self-Validating Step)

Plot the natural log (ln) of the amine concentration against time. The slope (


) represents the fractional rate constant.


Where

is the baseline concentration.[1]

Protocol B: Chronic Administration (Depletion Models)

Objective: Sustain >50% depletion of catecholamines for behavioral modeling.

Safety Warning: Chronic


-MT causes crystalluria  (precipitation of drug crystals in urine), leading to renal failure and death.[1] It also causes severe hypothermia.[1]
Experimental Design
ParameterProtocolNotes
Dosage 50–100 mg/kgAdministered every 6–12 hours.[1]
Duration 24 hours – 7 days>3 days requires dietary admixture (0.2–0.4% w/w).[1]
Supportive Care Mandatory Heating pads + Saline hydration.
Step-by-Step Procedure
  • Pre-Hydration: Inject 2–3 mL (rats) or 0.5 mL (mice) of sterile saline SC 1 hour before the first dose to promote renal clearance.

  • Dosing Cycle: Administer

    
    -MT IP every 12 hours.
    
    • Alternative: For studies >3 days, mix

      
      -MT into powdered chow.[1] Monitor food intake daily, as DA depletion reduces appetite (aphagia).[1]
      
  • Thermoregulation: DA depletion disrupts the hypothalamic set-point.[1] Maintain ambient temperature at 26–28°C or provide heating pads.[1]

  • Monitoring:

    • Check bladder daily.[1] If hard/distended, express manually.

    • Weigh animals daily.[1] >20% weight loss is a humane endpoint.[1]

Comparative Analysis & Decision Workflow

The choice between acute and chronic protocols depends on whether you are measuring flux or modeling state.

Workflow Start Select Experimental Goal Decision Is the goal to measure synthesis rate or induce a phenotype? Start->Decision Acute Acute Protocol (Turnover) Decision->Acute Synthesis Rate Chronic Chronic Protocol (Depletion State) Decision->Chronic Phenotype/Behavior Acute_Steps 1. High Single Dose (250mg/kg) 2. Sacrifice at 0, 1, 2, 4h 3. Calc: Slope of Decline Acute->Acute_Steps Chronic_Steps 1. Lower Repeated Doses 2. Hydration (Prevent Crystalluria) 3. Heat Support (Prevent Hypothermia) Chronic->Chronic_Steps

Figure 2: Decision tree for selecting the appropriate


-MT administration protocol.

Troubleshooting & Validation

ObservationCauseCorrective Action
White precipitate in syringe pH drift or saturationRe-adjust pH to 7.4 or switch to suspension vehicle (Tween-80).
High mortality in Chronic group Renal failure (Crystalluria)Increase SC saline hydration; switch to low-calcium diet (reduces crystal formation).[1]
No behavioral effect Inactive IsomerEnsure dosage accounts for DL-mixture (only 50% is L-isomer).[1]
Animals cold to touch DA-mediated hypothermiaCRITICAL: Provide external heat source immediately.[1]

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1][4] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[1][4] Link
    
  • Moore, K. E., Wright, P. F., & Bert, J. K. (1967). Toxicologic studies with

    
    -methyltyrosine, an inhibitor of tyrosine hydroxylase.[1][6] Journal of Pharmacology and Experimental Therapeutics, 155(3), 506-515.[1][7] Link
    
  • Brodie, B. B., et al. (1966). The use of

    
    -methyl-tyrosine to determine the rate of renewal of brain catecholamines.[1] British Journal of Pharmacology, 28, 118-126.[1]
    
  • Widerlöv, E. (1979). Dose-dependent pharmacokinetics of

    
    -methyl-p-tyrosine (
    
    
    
    -MT) and comparison of catecholamine turnover rates after two doses of
    
    
    -MT.[1] Journal of Neural Transmission, 44(3), 145-158.[1][8] Link
  • Demarest, K. T., et al. (1980).

    
    -methyltyrosine: Effects on tuberoinfundibular dopamine neurons.[1] Journal of Pharmacy and Pharmacology, 32(1), 230-232.[1]
    

Sources

Mastering Cellular Catecholamine Depletion: A Guide to Dissolving and Applying α-Methyl-DL-tyrosine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for the effective use of α-Methyl-DL-tyrosine (AMPT) in cell culture. AMPT is a potent inhibitor of catecholamine biosynthesis, making it an invaluable tool for studying a wide range of biological processes. This document will delve into the best practices for its dissolution in Dimethyl Sulfoxide (DMSO), application in cell culture, and the critical considerations for ensuring experimental success and data integrity.

Introduction: The Power of Tyrosine Hydroxylase Inhibition

α-Methyl-DL-tyrosine is a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[1] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). By blocking the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), AMPT effectively depletes cellular levels of these crucial signaling molecules.[1] This targeted inhibition allows for the precise investigation of the roles of catecholamines in various physiological and pathological processes, from neurobiology to cancer research.

Mechanism of Action: Disrupting the Catecholamine Cascade

The catecholamine synthesis pathway is a fundamental process in many cell types, particularly in neuronal and adrenal cells. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps to produce the final catecholamine products. AMPT's primary mechanism of action is to competitively inhibit the first and rate-limiting enzyme in this cascade, tyrosine hydroxylase.

Catecholamine_Pathway_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibition Inhibition L-Tyrosine L-Tyrosine TH_enzyme Tyrosine Hydroxylase L-DOPA L-DOPA Dopamine Dopamine Norepinephrine Norepinephrine Epinephrine Epinephrine AMPT α-Methyl-DL-tyrosine (AMPT) AMPT->TH_enzyme Competitive Inhibition

Quantitative Data Summary

The following table provides key quantitative information for α-Methyl-DL-tyrosine and its handling.

ParameterValueSource(s)
Molecular Weight 195.22 g/mol
Solubility in DMSO (α-Methyl-DL-tyrosine methyl ester hydrochloride) ≥20 mg/mL
Solubility in DMSO (Metyrosine/α-Methyl-L-tyrosine) Approximately 50 µg/mL[1]
Recommended Final DMSO Concentration in Cell Culture <0.5%[2][3]
Storage of Stock Solution in DMSO -20°C for up to 1 month, -80°C for up to 6 months[3][4]

Experimental Protocols

Preparation of a Concentrated Stock Solution of α-Methyl-DL-tyrosine in DMSO

This protocol details the preparation of a 10 mM stock solution of α-Methyl-DL-tyrosine in DMSO. The methyl ester hydrochloride form of α-Methyl-DL-tyrosine is often used due to its enhanced solubility.

Materials:

  • α-Methyl-DL-tyrosine (or its methyl ester hydrochloride form) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Pre-calculation: Before weighing, calculate the required mass of α-Methyl-DL-tyrosine for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution of α-Methyl-DL-tyrosine (MW: 195.22 g/mol ):

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 195.22 g/mol x 1000 mg/g = 1.95 mg

  • Weighing: In a fume hood or a well-ventilated area, carefully weigh the calculated amount of α-Methyl-DL-tyrosine powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of high-purity DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.[5] Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.[5]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Application of α-Methyl-DL-tyrosine to Cell Cultures

This protocol provides a general guideline for treating adherent cells with α-Methyl-DL-tyrosine. The optimal concentration and incubation time will need to be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • α-Methyl-DL-tyrosine stock solution in DMSO

  • Sterile pipette tips

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the α-Methyl-DL-tyrosine stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. [2][3]

    • Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the highest concentration of α-Methyl-DL-tyrosine used.

  • Treatment:

    • Carefully remove the existing culture medium from the wells.

    • Add the prepared medium containing the different concentrations of α-Methyl-DL-tyrosine (and the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time will depend on the specific research question. Shorter incubations (1-4 hours) may be sufficient to observe direct enzyme inhibition, while longer periods (24-72 hours) are typically needed to study downstream cellular effects.[6]

  • Downstream Analysis: Following incubation, proceed with the intended downstream assays, such as cell viability analysis, protein extraction for western blotting, or measurement of catecholamine levels.

Determining Cytotoxicity using an MTT Assay

It is essential to determine the cytotoxic profile of α-Methyl-DL-tyrosine for each cell line to establish a non-toxic working concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Add serial dilutions of α-Methyl-DL-tyrosine B->C D 4. Incubate for desired exposure time (e.g., 24, 48, 72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 1-4 hours (Formazan crystal formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance (e.g., at 570 nm) G->H

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Addition: Remove the culture medium and add fresh medium containing various concentrations of α-Methyl-DL-tyrosine. Include vehicle controls (medium with the same final solvent concentration) and untreated controls.[2]

  • Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[2]

  • Data Analysis: Subtract the absorbance of blank wells (medium only). Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Plot percent viability against the log concentration of α-Methyl-DL-tyrosine to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Troubleshooting and Scientific Considerations

  • Precipitation in Culture Medium: α-Methyl-DL-tyrosine has limited solubility at neutral pH. If precipitation occurs upon dilution of the DMSO stock in the culture medium, prepare a more dilute stock solution in DMSO or perform a stepwise dilution.

  • DMSO Toxicity: Always include a vehicle control with the highest concentration of DMSO used in your experiment. If cytotoxicity is observed in the vehicle control, reduce the final DMSO concentration. For most cell lines, keeping the final DMSO concentration below 0.5% is recommended, and for sensitive or primary cells, it should be even lower.

  • Variability in Cell Response: Different cell lines will exhibit varying sensitivities to α-Methyl-DL-tyrosine. It is imperative to perform dose-response and time-course experiments for each new cell line.

  • Off-Target Effects: While α-Methyl-DL-tyrosine is a relatively specific inhibitor of tyrosine hydroxylase, the possibility of off-target effects should be considered, especially at high concentrations. Rescue experiments, where the downstream product L-DOPA is added back to the culture, can help confirm the specificity of the observed effects.

Conclusion

α-Methyl-DL-tyrosine is a powerful pharmacological tool for dissecting the roles of catecholamines in cellular function. By following the detailed protocols and considering the scientific principles outlined in this guide, researchers can confidently and accurately utilize this inhibitor in their cell culture experiments. Careful preparation of stock solutions, diligent determination of optimal working concentrations, and the inclusion of appropriate controls are paramount to generating reliable and reproducible data.

References

  • BenchChem. (2025). O-Methyl-D-tyrosine Protocol Modifications for Specific Cell Lines: A Technical Support Resource. BenchChem.
  • BenchChem. (2025). Optimizing O-Methyl-D-tyrosine Concentration: A Technical Support Guide. BenchChem.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Cayman Chemical. (2023).
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein.
  • BenchChem. (2025). Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO. BenchChem.
  • Gurer-Orhan, H., et al. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal, 395(1), 167–175.
  • Sigma-Aldrich. (n.d.). α-Methyl-L-tyrosine ≥98% (TLC). Sigma-Aldrich.
  • PubChem. (n.d.). alpha-Methyl-p-tyrosine.
  • Sigma-Aldrich. (n.d.). α-Methyl-DL-tyrosine methyl ester hydrochloride ≥95% (HPLC). Sigma-Aldrich.
  • MDPI. (2021, December 17). Toxicity of meta-Tyrosine. Toxins, 13(12), 903.
  • ResearchGate. (2015, January 27). How can one prepare standard solution of L-tyrosine?.
  • Evonik. (n.d.).
  • Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture. Sigma-Aldrich.
  • Agilent. (2017, March 21).
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • ResearchGate. (n.d.). (a) Tyrosine kinase activity of the various cell lines tested. (b) Cytotoxicity of C16-E4Y toward the various cell lines tested.
  • MedChemExpress. (n.d.). α-Methyltyrosine methyl ester hydrochloride | Tyrosine Hydroxylase Inhibitor. MedChemExpress.
  • ChemicalBook. (n.d.). ALPHA-METHYL-L-P-TYROSINE synthesis. ChemicalBook.
  • MDPI. (2022, May 13). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(10), 5488.
  • ResearchGate. (n.d.). Amino acid analysis of cells exposed to l-m-tyrosine.
  • Sigma-Aldrich. (n.d.). DL-α-Methyl-tyrosine methyl ester ≥ 95% (HPLC). Sigma-Aldrich.
  • Promega. (n.d.). Cell-Based Methylation Assays.

Sources

Troubleshooting & Optimization

preventing α-Methyl-DL-tyrosine precipitation in aqueous buffer

Technical Support Center: Solubilizing -Methyl-DL-tyrosine (AMPT)

Current Status: Online Ticket ID: AMPT-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

The Core Issue: AMPT is an amino acid derivative with an isoelectric point (pI) near pH 5.6. At neutral pH, it approaches its minimum solubility (approx. 2 mg/mL in PBS). Most "precipitation" issues arise not from total insolubility, but from local pH shock during dilution or incorrect stock solvent choice.

This guide provides the chemical logic and validated protocols to maintain AMPT in solution for in vitro and in vivo applications.

Part 1: The Chemistry of Precipitation (The "Why")

To prevent precipitation, you must understand the ionization state of the molecule. AMPT has three ionizable groups:

  • Carboxyl group (

    
    ):  Negatively charged above pH 2.3.
    
  • Amino group (

    
    ):  Positively charged below pH 9.2.
    
  • Phenolic hydroxyl (

    
    ):  Negatively charged above pH 10.
    

The Danger Zone (Isoelectric Point): Between pH 5.0 and 7.0, the molecule exists primarily as a zwitterion (net charge = 0). This is where crystal lattice energy dominates solvation energy, causing the "brick dust" effect. To dissolve AMPT at high concentrations, you must force a net charge by moving the pH below 2 (cationic) or above 10 (anionic).

Visualizing the Solubility Decision Tree

AMPT_SolubilityStartStart: Solid AMPT PowderTargetWhat is your target concentration?Start->TargetLowLow (< 2 mg/mL)Target->LowHighHigh (> 2 mg/mL)Target->HighBufferDirect dissolve inwarm PBS (pH 7.4)Low->BufferStockChoiceChoose Stock SolventHigh->StockChoiceAcidStock1.0 M HCl(Stable Stock)StockChoice->AcidStockLong-term storageBaseStock1.0 M NaOH(Immediate Use)StockChoice->BaseStockIn vivo / AcuteDilutionDilution Step(The Danger Zone)AcidStock->DilutionBaseStock->DilutionPrecipPRECIPITATION RISK:Local pH hits pI (5.6)Dilution->PrecipRapid mixingSolutionStable SolutionDilution->SolutionDropwise + VortexPrecip->SolutionBack-titration

Figure 1: Decision tree for AMPT solubilization. Note that high concentrations require extreme pH stock solutions before dilution.

Part 2: Validated Protocols

Protocol A: High-Concentration Stock (The "Acid-Base" Method)

Use this for in vitro assays requiring small volumes of high-concentration drug.

Reagents:

  • 
    -Methyl-DL-tyrosine (Solid)[1][2][3]
    
  • 1.0 M HCl (or 1.0 M NaOH for basic stock)

  • PBS (pH 7.4)

Step-by-Step:

  • Weighing: Weigh the required amount of AMPT.

  • Primary Solubilization: Do NOT add water or PBS. Add 1.0 M HCl dropwise.

    • Ratio: Approximately 1 mL of 1.0 M HCl per 50 mg of AMPT.

    • Observation: The powder should dissolve rapidly to form a clear solution (Protonated form).

  • Dilution (The Critical Step):

    • Place your target buffer (PBS) on a vortex mixer set to medium-high speed.

    • Slowly pipette the acid-AMPT stock into the center of the vortex.

    • Why? This rapidly disperses the acid, preventing the "local pH" from hanging around pH 5.6 (the pI) long enough for crystals to nucleate.

  • pH Adjustment (Optional): If the final pH is too acidic for your cells, carefully back-titrate with dilute NaOH. Stop immediately if cloudiness appears.

Protocol B: In Vivo Formulation (Suspension/Solution)

For IP injections in mice/rats where DMSO is undesirable.

Data Table: Formulation Options

MethodCarrierMax Conc.ProsCons
Alkaline Solution Saline + NaOH~25 mg/mLBioavailableHigh pH (irritation risk)
Suspension 0.5% Methylcellulose>100 mg/mLHigh dose loadingSlower absorption
Ester Form Water/Saline>50 mg/mLHigh SolubilityDifferent kinetics (prodrug)

The "Alkaline Back-Titration" Technique:

  • Dissolve AMPT in a minimal volume of 0.1 N NaOH .

  • Add saline to reach 80% of final volume.

  • Titrate with 0.1 N HCl very slowly while stirring.

  • Target pH: Stop at pH 8.0–8.5 .

    • Warning: If you try to reach pH 7.4, it will likely crash out. pH 8.0 is generally well-tolerated for IP injection.

  • Filter sterilize (0.22

    
    m) immediately.
    

Part 3: Troubleshooting & FAQs

Q1: I added my stock to the media and it turned into "milk." Can I save it?

Answer: Likely not. Once AMPT precipitates (the "brick dust" state), redissolving it requires shifting the pH drastically (back to <2 or >10). Adding more water or heating usually fails.

  • Prevention: Use the "Dropwise Vortex" method described in Protocol A. Ensure your stock concentration is high enough that the volume added is negligible (<1% v/v), minimizing the pH shift of your buffer.

Q2: Can I use DMSO instead of HCl/NaOH?

Answer: Yes, but with caveats. AMPT is soluble in DMSO (approx. 50 mg/mL).

  • Pros: Avoids extreme pH shocks.

  • Cons: DMSO can be cytotoxic in cell culture (>0.1%) and can affect membrane permeability in vivo.

  • Workflow: Dissolve in 100% DMSO, then dilute. Watch for precipitation at aqueous ratios >1:1000.

Q3: My solution turned pink/brown overnight. Is it still good?

Answer: Discard it. This indicates oxidation. The phenolic group on tyrosine derivatives oxidizes to form quinones (precursors to melanin).

  • Fix: Prepare fresh. If storage is necessary, store stock solutions at -20°C, protected from light, and consider adding an antioxidant (e.g., 0.1% ascorbic acid or sodium metabisulfite) if your assay permits.

Q4: Why does the literature mention "Methyl Ester" hydrochloride?

Answer: The methyl ester form (

  • Note: In vivo, esterases cleave the methyl ester to release the active AMPT. If you are struggling with the parent compound, switching to the ester is the most robust solution.

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of Endogenous Norepinephrine Synthesis by

    
    -Methyl-Tyrosine, an Inhibitor of Tyrosine Hydroxylase.[2] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Retrieved from [Link]
    
  • PubChem. (n.d.). Metyrosine (Compound CID 441350) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

Technical Support Center: α-Methyl-DL-tyrosine Studies in Mice

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on the Potential Side Effect of Crystalluria

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing α-Methyl-DL-tyrosine in murine models. While a powerful tool for investigating catecholamine pathways, α-Methyl-DL-tyrosine presents a potential side effect of crystalluria, which necessitates careful monitoring and management to ensure experimental integrity and animal welfare. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is α-Methyl-DL-tyrosine and how does it work?

α-Methyl-DL-tyrosine, also known as metyrosine or AMPT, is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1][2] This enzyme catalyzes the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1][3] By blocking this step, α-Methyl-DL-tyrosine effectively reduces the overall levels of catecholamines in the central nervous system and periphery. This mechanism of action makes it a valuable tool for studying the roles of catecholamines in various physiological and pathological processes.

Q2: What is crystalluria and why is it a potential side effect of α-Methyl-DL-tyrosine?

Crystalluria is the presence of crystals in the urine.[4][5] It can occur when the concentration of a substance in the urine exceeds its solubility, leading to the formation of solid crystals.[5] α-Methyl-DL-tyrosine is known to have low water solubility.[6] A significant portion of the drug is excreted unchanged in the urine.[6] This combination of poor solubility and renal excretion creates a risk for the drug to precipitate and form crystals within the urinary tract, especially at higher doses or in states of dehydration. While well-documented in other species and a known concern in clinical trials, detailed studies on the incidence and characteristics of α-Methyl-DL-tyrosine-induced crystalluria specifically in mice are limited.[7][8]

Q3: What are the potential consequences of untreated crystalluria in my mouse models?

Untreated crystalluria can lead to several complications that can compromise both animal welfare and the validity of your research. These include:

  • Nephrotoxicity: The presence of crystals can cause direct physical damage to the renal tubules, leading to inflammation, cellular injury, and in severe cases, acute kidney injury (AKI) or chronic kidney disease (CKD).[9][10]

  • Urinary Tract Obstruction: Aggregation of crystals can form larger stones (urolithiasis), which may lead to partial or complete obstruction of the urinary tract.[11][12] This is a serious and painful condition that can be life-threatening.

  • Confounding Experimental Results: Renal damage and animal discomfort can introduce significant variability and confounding factors into your experimental data, potentially leading to misinterpretation of results.

Q4: What are the observable clinical signs of crystalluria and potential nephrotoxicity in mice?

Early detection is key to mitigating the adverse effects of crystalluria. Researchers should be vigilant for the following clinical signs in their mouse colonies:

  • Changes in Urination: Look for signs of painful or difficult urination (stranguria), frequent urination in small amounts (pollakiuria), or the presence of blood in the urine (hematuria).

  • Behavioral Changes: Mice experiencing discomfort may exhibit signs such as a hunched posture, ruffled fur, lethargy, social isolation, and reduced food and water intake.[13]

  • Dehydration: Skin tenting and sunken eyes can be indicators of dehydration, which can both be a cause and a consequence of renal issues.[13]

  • Physical Examination: Gentle palpation of the abdomen may reveal a distended or firm bladder, which could suggest a urinary obstruction.[14]

Part 2: Troubleshooting Guides

This section provides a structured approach to identifying, managing, and preventing α-Methyl-DL-tyrosine-induced crystalluria in your mouse experiments.

Troubleshooting Workflow: Suspected Crystalluria

A Observe Clinical Signs (e.g., hunched posture, hematuria) B Isolate Mouse & Perform Detailed Clinical Exam A->B C Collect Urine Sample (See Protocol 1) B->C D Perform Urinalysis (See Protocol 2) C->D E Crystals Present? D->E F No Crystals, but other abnormalities (e.g., proteinuria, high specific gravity) E->F No G Implement Supportive Care (Hydration, Analgesia) E->G Yes F->G K No Abnormalities Detected F->K No H Consult with Veterinarian G->H M Implement Preventative Measures for Future Studies (See Section 2.2) G->M I Consider Dose Reduction or Discontinuation of α-Methyl-DL-tyrosine H->I J Monitor Renal Function (Blood Urea Nitrogen, Creatinine) I->J L Continue Routine Monitoring J->L K->L

Caption: Troubleshooting workflow for suspected crystalluria.

Issue 1: I have observed clinical signs suggestive of crystalluria in a mouse treated with α-Methyl-DL-tyrosine. What are my immediate next steps?
  • Isolate the Animal: Immediately separate the affected mouse from its cage mates to allow for close observation and to prevent any potential social stress.

  • Detailed Clinical Examination: Perform a thorough clinical assessment, noting the severity of the signs listed in FAQ 4. Pay close attention to hydration status and gently palpate the bladder.

  • Urine Collection: Collect a fresh urine sample using one of the methods described in the Experimental Protocols section.

  • Urinalysis: Perform a urinalysis as soon as possible. The presence of crystals, red blood cells, white blood cells, or protein can all be indicative of a problem.

  • Supportive Care: Provide supportive care, including ensuring easy access to a hydration source (e.g., hydrogel or a water bottle with a long sipper tube). Consult with your institution's veterinary staff for guidance on appropriate fluid therapy and analgesia.

  • Veterinary Consultation: It is crucial to involve your institution's veterinary staff early. They can provide a definitive diagnosis and recommend the most appropriate course of treatment.

Issue 2: My urinalysis confirms the presence of crystals. How do I manage this?
  • Hydration is Key: The primary immediate intervention is to increase the animal's fluid intake to help dilute the urine and dissolve or flush out the crystals. This can be achieved through subcutaneous or intraperitoneal fluid administration, as directed by a veterinarian.

  • Dose Adjustment: In consultation with your research team and veterinary staff, consider reducing the dose of α-Methyl-DL-tyrosine or temporarily discontinuing its administration.

  • Pain Management: If the animal is showing signs of pain, appropriate analgesics should be administered under veterinary guidance.

  • Monitoring: Continue to closely monitor the mouse's clinical condition, including daily body weight, food and water intake, and urine output.

Issue 3: How can I prevent or minimize the risk of crystalluria in my future studies with α-Methyl-DL-tyrosine?

Proactive measures are the most effective way to manage this potential side effect:

  • Ensure Adequate Hydration:

    • Provide all mice with free access to a palatable and easily accessible water source.

    • Consider providing a supplementary hydration source, such as a hydrogel, especially for mice that may have reduced mobility or are housed individually.

  • Optimize Dosing Regimen:

    • Use the lowest effective dose of α-Methyl-DL-tyrosine for your experimental endpoint. Conduct pilot studies to determine the optimal dose-response relationship.

    • Consider splitting the daily dose into two or more administrations to avoid high peak concentrations of the drug in the urine.

  • Dietary Modifications:

    • While not extensively studied for α-Methyl-DL-tyrosine, in general, diets that promote a more neutral or slightly alkaline urine pH can sometimes help to increase the solubility of certain drugs. However, any dietary changes should be carefully considered for their potential to impact your experimental model.

  • Prophylactic Monitoring:

    • Implement a routine urinalysis monitoring schedule for all mice receiving α-Methyl-DL-tyrosine, even in the absence of clinical signs. The frequency of monitoring should be based on the dose and duration of treatment.

Part 3: Experimental Protocols

Protocol 1: Urine Collection from Mice

There are several methods for collecting urine from mice, each with its own advantages and limitations. The choice of method will depend on the volume of urine required and the experimental setup.

Method A: Metabolic Cages

  • Principle: This method allows for the collection of urine over a defined period (e.g., 4-24 hours) and is ideal for quantitative analysis.

  • Procedure:

    • Acclimate the mice to the metabolic cages for at least 1-2 hours daily for 2-3 days prior to the collection period to reduce stress.

    • Place the mouse in the metabolic cage with access to water but not food for the duration of the collection to prevent contamination of the urine sample.

    • Urine is collected in a chilled tube at the bottom of the cage.

    • At the end of the collection period, measure the total volume and process the sample for analysis.

Method B: Hydrophobic Sand (e.g., LabSand®)

  • Principle: This is a less stressful method for spot urine collection from group-housed or singly-housed mice.

  • Procedure:

    • Replace the regular bedding in the cage with a thin layer of hydrophobic sand.

    • Urine droplets will bead up on the surface of the sand.

    • Use a pipette to collect the urine droplets into a microcentrifuge tube.

    • Multiple collections can be made over a period of a few hours to obtain a sufficient volume.[6]

Method C: Manual Restraint/Bladder Palpation

  • Principle: This is a quick method for obtaining a small volume of urine for spot checks.

  • Procedure:

    • Gently restrain the mouse by the scruff of the neck.

    • Hold the mouse over a collection surface (e.g., plastic wrap or a petri dish).

    • Gently palpate the lower abdomen to stimulate urination.

    • Collect the voided urine with a pipette.

Protocol 2: Urinalysis

A fresh urine sample should be analyzed as soon as possible after collection.

Step 1: Macroscopic Examination

  • Color and Clarity: Note the color and clarity of the urine. Normal mouse urine is typically clear and yellow. Cloudiness can indicate the presence of cells, crystals, or bacteria. A reddish or brownish discoloration may suggest the presence of blood.

Step 2: Urine Dipstick Analysis

  • Use a commercial urinalysis reagent strip to assess the following parameters:

    • pH: The pH of the urine can influence crystal formation.

    • Specific Gravity: This provides an indication of the concentrating ability of the kidneys and the hydration status of the mouse.

    • Protein: The presence of protein (proteinuria) can be an early indicator of kidney damage.

    • Blood (Hemoglobin): A positive result for blood can indicate hemorrhage in the urinary tract.

    • Leukocytes: The presence of white blood cells can suggest inflammation.

Step 3: Microscopic Sediment Examination

  • Principle: This is the definitive method for identifying and quantifying crystals in the urine.

  • Procedure:

    • Centrifuge 0.5-1.0 mL of urine at a low speed (e.g., 1500-2000 rpm) for 5 minutes.

    • Decant the supernatant, leaving a small amount of urine to resuspend the pellet.

    • Place a drop of the resuspended sediment on a microscope slide and cover with a coverslip.

    • Examine the slide under a light microscope at both low (10x) and high (40x) magnification.

    • Identify crystals based on their characteristic shape. While the exact morphology of α-Methyl-DL-tyrosine crystals in mouse urine is not well-described, they are likely to appear as needle-like or amorphous structures, especially in acidic urine.

    • Quantify the number of crystals per high-power field (HPF).

Protocol 3: Histopathological Examination of the Kidneys

In cases where nephrotoxicity is suspected, or at the end of a study, a histopathological examination of the kidneys can provide valuable information.

  • Procedure:

    • At necropsy, carefully dissect the kidneys and fix them in 10% neutral buffered formalin.

    • After fixation, the tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

    • A qualified pathologist should examine the slides for evidence of:

      • Crystal Deposition: Presence of crystalline material within the renal tubules.

      • Tubular Injury: Signs of tubular degeneration, necrosis, or regeneration.

      • Inflammation: Infiltration of inflammatory cells in the interstitium.

      • Glomerular Changes: Any abnormalities in the glomeruli.

Part 4: Data Presentation and Visualization

Table 1: Key Parameters for Monitoring Renal Health in Mice Treated with α-Methyl-DL-tyrosine
ParameterMethodNormal Range (Typical)Significance of Abnormal Findings
Urine Volume Metabolic Cage0.5 - 2.0 mL/24hDecreased volume may indicate dehydration or obstruction.
Urine pH Dipstick6.0 - 7.5Acidic pH may increase the risk of α-Methyl-DL-tyrosine crystallization.
Urine Specific Gravity Refractometer/Dipstick1.020 - 1.050Increased SG indicates concentrated urine and a higher risk of crystalluria.
Proteinuria DipstickNegative/TracePositive result suggests glomerular or tubular damage.
Hematuria DipstickNegativePositive result indicates bleeding in the urinary tract.
Crystalluria MicroscopyNegativePresence of crystals confirms supersaturation of urine with the compound.
Blood Urea Nitrogen (BUN) Blood Test18 - 29 mg/dLElevated levels indicate decreased glomerular filtration rate.
Serum Creatinine Blood Test0.2 - 0.6 mg/dLElevated levels are a marker of impaired kidney function.
Diagram: Proposed Mechanism of α-Methyl-DL-tyrosine Induced Crystalluria and Nephrotoxicity

A α-Methyl-DL-tyrosine Administration B Renal Excretion of Unchanged Drug A->B C Supersaturation of Urine B->C Low Solubility D Crystal Formation (Crystalluria) C->D E Crystal Aggregation D->E G Direct Tubular Injury D->G F Urinary Tract Obstruction (Urolithiasis) E->F I Nephrotoxicity & Renal Dysfunction F->I H Inflammation G->H H->I

Caption: Proposed mechanism of α-Methyl-DL-tyrosine crystalluria.

References

  • Wikipedia. α-Methyl-p-tyrosine. Available from: [Link]

  • PubChem. Metyrosine. National Institutes of Health. Available from: [Link]

  • Deranged Physiology. α-methyltyrosine. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Metyrosine? Available from: [Link]

  • UBC Animal Care Committee. Guidelines on Monitoring and Medical Records of Animals. 2014.
  • Flinders University.
  • DVM360. Stones vs. crystals: Management and prevention (Proceedings). 2020.
  • eClinpath. Crystals. Available from: [Link]

  • MDPI. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. 2021.
  • ResearchGate. Guidelines for Assessing the Health and Condition of Mice.
  • PubMed. Biochemical and pharmacologic effects of alpha-methyltyrosine in man. Available from: [Link]

  • Charles River Laboratories.
  • PubMed. Struvite urolithiasis in a B6C3F1 mouse. Available from: [Link]

  • Mouse Metabolic Phenotyping Centers. Urine Collection. 2024.
  • ResearchGate. Alpha-methyl-para-tyrosine and amphetamine ameliorate hyperactivity in a novel mouse model of dopamine transporter deficiency syndrome. 2026.
  • PMC. Only Hyperuricemia with Crystalluria, but not Asymptomatic Hyperuricemia, Drives Progression of Chronic Kidney Disease. 2020.
  • PMC. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy.
  • PMC. Staphylococcus xylosus Cystitis and Struvite Urolithiasis in Nude Mice Implanted with Sustained-release Estrogen Pellets.
  • ResearchGate. A contribution to the study of crystalluria: significance in the diagnosis of metabolic and renal diseases.
  • PMC. Struvite Urolithiasis and Chronic Urinary Tract Infection in a Murine Model of Urinary Diversion.
  • AUA Journals.
  • PMC. Outpatient crystalluria: prevalence, crystal types, and associations with comorbidities and urinary tract infections.
  • PMC. Experimental models of renal calcium stones in rodents.
  • PubMed.
  • MDPI. Impact of Nitisinone on the Cerebrospinal Fluid Metabolome of a Murine Model of Alkaptonuria.
  • MDPI. Toxicity of meta-Tyrosine. 2021.
  • PubMed.

Sources

Technical Support Center: Optimizing AMPT Pretreatment for Ischemia Models

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of


-Methyl-p-tyrosine (AMPT) Pretreatment Windows
Assigned Specialist:  Senior Application Scientist, CNS Pharmacology
Status:  Open
Audience:  Preclinical Researchers (Stroke/Ischemia)

Executive Summary: The Kinetic "Sweet Spot"

Effective use of AMPT in ischemia models (e.g., MCAO, global ischemia) relies on a precise balance between catecholamine (CA) depletion and metabolic stability .

The most common failure mode in this assay is mis-timing the ischemia onset relative to the injection. If you induce ischemia too early (e.g., <1 hour post-injection), you are studying synthesis inhibition but not store depletion. If you wait too long (>12 hours single dose), synthesis recovery and receptor supersensitivity confound results.

Core Recommendation: For maximal depletion (~80%) of striatal Dopamine (DA) and Norepinephrine (NE) prior to ischemic onset in rat models, the optimal window for a single intraperitoneal (i.p.) dose (250 mg/kg) is 4 to 6 hours post-injection .

Mechanism of Action & Critical Pathways[1]

To optimize the protocol, one must understand the target. AMPT does not degrade catecholamines; it starves the supply chain.

Pathway Visualization

The following diagram illustrates the blockade point and the downstream consequence relevant to ischemic injury (excitotoxicity).

AMPT_Mechanism Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting Step) Tyrosine->TH Substrate AMPT α-Methyl-p-tyrosine (AMPT) AMPT->TH Competitive Inhibition DOPA L-DOPA TH->DOPA Blocked DA_Store Vesicular Dopamine (Striatal Stores) DOPA->DA_Store Release Massive DA Efflux DA_Store->Release Depletion prevents this step Ischemia Ischemic Event (MCAO) Ischemia->Release Trigger Toxicity Neurotoxicity (Oxidative Stress) Release->Toxicity Cause

Figure 1: AMPT competitively inhibits Tyrosine Hydroxylase, preventing the replenishment of vesicular pools. In ischemia, this prevents the toxic "dopamine flood" associated with cell death.

Validated Experimental Protocols

Protocol A: Acute Depletion (Single Dose)

Best for: Transient MCAO models where surgical duration is moderate.

  • Preparation: Dissolve AMPT methyl ester in saline. If using the free base, it may require suspension or pH adjustment (aim for pH ~5-6 to avoid precipitation).

  • Dosage: 250 mg/kg, i.p.

  • The Wait: Wait exactly 4 to 6 hours .

    • Why? Synthesis inhibition is immediate (30 mins), but clearing the existing vesicular pool takes turnover time. Data indicates striatal DA and NE are reduced by ~80% at the 6-hour mark [1].[1]

  • Ischemia Induction: Begin anesthesia and occlusion.

Protocol B: Deep/Sustained Depletion (Two-Dose)

Best for: Studies requiring near-total depletion (>90%) or longer surgical windows.

  • T minus 24 hours: Administer AMPT (250 mg/kg i.p.).

  • T minus 1-2 hours: Administer maintenance dose (125–250 mg/kg i.p.).

  • Ischemia Induction: Proceed with surgery.

The "Silent Killer" of Data: Hypothermia

WARNING: This is the single most frequent cause of false positives in AMPT neuroprotection studies.

AMPT induces significant hypothermia in rodents by depleting hypothalamic catecholamines involved in thermoregulation [2]. Hypothermia is a potent neuroprotectant.[2][3] If you do not control for this, your "drug effect" is likely just a "cold effect."

The Mandatory Control Workflow

Workflow_Control cluster_error Common Error Path Start Inject AMPT (250 mg/kg) Check Check Rectal Temp (Every 30 min) Start->Check Drop Temp < 36.5°C? Check->Drop Heat Apply Feedback Heating Pad Drop->Heat Yes Proceed Induce Ischemia Drop->Proceed No (Stable) Fail DATA INVALID: Confounded by Hypothermia Drop->Fail No Intervention Heat->Check Re-evaluate

Figure 2: Decision logic for preventing hypothermia artifacts. Active thermal management is non-negotiable.

Troubleshooting & FAQs

Ticket #101: "I treated the rats 30 minutes before MCAO, but saw no protection."

Diagnosis: Insufficient depletion time. Explanation: At 30 minutes, you have inhibited the enzyme (TH), but the synaptic stores of dopamine are still full. When the ischemic event hits, the massive efflux of pre-existing dopamine still occurs, causing toxicity. Solution: Extend the pretreatment interval to 4–6 hours to allow physiological turnover to empty the vesicles [1].

Ticket #102: "My treated animals have a high mortality rate before surgery."

Diagnosis: AMPT Toxicity / Dehydration. Explanation: High-dose AMPT causes sedation and akinesia. Animals stop drinking and eating. Dehydration exacerbates ischemic damage and mortality. Solution:

  • Administer subcutaneous saline (hydration support) if the wait time exceeds 6 hours.

  • Ensure animals are kept warm (prevent hypothermic stress) during the depletion window.

Ticket #103: "How do I verify that the AMPT actually worked?"

Diagnosis: Lack of biochemical validation. Explanation: You cannot assume depletion occurred based on behavior alone (sedation). Solution: Run an HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) cohort.

  • Sacrifice n=3 animals at the time of intended ischemia (e.g., 6 hours post-dose).

  • Dissect the striatum.

  • Target metric: DA levels should be <20% of saline-treated controls.

Ticket #104: "Can I use AMPT to study reperfusion injury?"

Senior Scientist Note: Yes, but be careful. Explanation: If the AMPT effect wears off during reperfusion (half-life in brain is longer than plasma, but synthesis recovers), you may get a "rebound" synthesis. Solution: For long reperfusion studies (>24h), a maintenance dose may be required, but toxicity risks increase. The 6-hour pretreatment is primarily designed to protect against the initial ischemic surge.

Data Summary Table: Kinetic Parameters (Rat)

ParameterValueReference
Optimal Pretreatment 4–6 Hours[1]
Max Synthesis Inhibition ~30 Minutes[3]
Max Store Depletion 4–8 Hours[1][3]
Plasma Half-Life ~3.5 Hours[4]
Brain Half-Life ~8–12 Hours (Effect Duration)[3]
Key Side Effect Hypothermia[2]

References

  • Weinberger, J., et al. (1992). "Alpha-methyl-para-tyrosine pretreatment protects from striatal neuronal death induced by four-vessel occlusion in the rat."[1] Neurochemical Research, 17(10), 961-965.[1] Link

  • Spector, S., et al. (1965). "Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[4][5][6] Journal of Pharmacology and Experimental Therapeutics, 147, 86-95. Link

  • Widerlöv, E. (1979). "Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT." Journal of Neural Transmission, 44(1-2), 145-158. Link

  • Engelman, K., et al. (1968). "Biochemical and pharmacologic effects of alpha-methyltyrosine in man." Journal of Clinical Investigation, 47(3), 577-594. Link

Sources

Validation & Comparative

Technical Comparison Guide: α-Methyl-DL-tyrosine vs. Reserpine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In neuropharmacology, α-Methyl-DL-tyrosine (α-MT) and Reserpine are the standard "chemical scalpels" for depleting monoamines. However, they operate on fundamentally opposing kinetic principles: Synthesis Inhibition vs. Storage Impairment .

  • Choose α-MT when you require selective catecholamine depletion (Dopamine/Norepinephrine) while sparing Serotonin, or when you need a reversible depletion linked to drug clearance.

  • Choose Reserpine when you require global monoamine depletion (including Serotonin) or a long-lasting, "irreversible" vesicular blockade that persists beyond drug washout.

Mechanistic Deep Dive

α-Methyl-DL-tyrosine: The Supply Chain Blockade

α-MT is a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis.

  • Mechanism: It mimics Tyrosine, occupying the active site of TH.

  • Consequence: It prevents the conversion of Tyrosine to L-DOPA.[1][2][3]

  • Physiological Outcome: The neuron cannot synthesize new Dopamine (DA) or Norepinephrine (NE). However, pre-existing vesicular stores remain intact until they are released via exocytosis. Therefore, depletion is dependent on neuronal firing rates.

  • Selectivity: Highly selective for catecholamines. It does not directly inhibit Tryptophan Hydroxylase, leaving Serotonin (5-HT) synthesis largely intact.

Reserpine: The Vesicular Leak

Reserpine acts on the Vesicular Monoamine Transporter (VMAT) .[4][5][6]

  • Mechanism: It binds irreversibly (or pseudo-irreversibly) to VMAT1 and VMAT2.

  • Consequence: It prevents the uptake of monoamines from the cytoplasm into the synaptic vesicle.[4]

  • Physiological Outcome: Without vesicular protection, neurotransmitters (DA, NE, and 5-HT) remain in the cytoplasm where they are rapidly degraded by Monoamine Oxidase (MAO).[4] This causes a profound depletion of all monoamines.

  • Kinetics: Recovery requires the synthesis of new VMAT proteins and vesicles, taking days to weeks.

Visualizing the Pathway Differences

MOA_Comparison Tyrosine Tyrosine (Precursor) TH Tyrosine Hydroxylase (Rate Limiting Step) Tyrosine->TH DOPA L-DOPA TH->DOPA DA_Cyto Cytoplasmic Dopamine/NE DOPA->DA_Cyto VMAT VMAT Transporter (Vesicle Entry) DA_Cyto->VMAT MAO MAO Degradation DA_Cyto->MAO If storage fails Vesicle Synaptic Vesicle (Storage) VMAT->Vesicle AMT α-Methyl-DL-tyrosine (COMPETITIVE BLOCK) AMT->TH RES Reserpine (IRREVERSIBLE BLOCK) RES->VMAT

Figure 1: Comparative Mechanism of Action. α-MT blocks synthesis upstream; Reserpine blocks storage downstream, leading to degradation.

Performance & Selectivity Matrix

The following data aggregates typical findings in rodent models (Rat/Mouse).

Featureα-Methyl-DL-tyrosine (α-MT)Reserpine
Primary Target Tyrosine Hydroxylase (TH)VMAT1 / VMAT2
Inhibition Type Competitive (Reversible)Irreversible (Long-lasting)
Catecholamine Depletion High (DA, NE, Epi)High (DA, NE, Epi)
Serotonin (5-HT) Depletion Negligible / Indirect Profound
Onset of Action Rapid (1–4 hours)Slow (Initial release spike, then depletion >4 hrs)
Duration of Effect 12–24 hours (Dose dependent)Days to Weeks (Requires protein resynthesis)
Phenotype Reduced locomotor activity, attenuation of stimulant effects.Severe sedation, ptosis (droopy eyelids), akinesia, hypothermia.
Reversibility High (Washout restores synthesis)Low (Wait for new vesicle synthesis)

Experimental Protocols (Rodent Models)

α-Methyl-DL-tyrosine Protocol

Challenge: α-MT has poor water solubility. The methyl ester form is more soluble, but if using the DL-acid (standard), pH adjustment is critical.

  • Preparation:

    • Weigh the required amount of α-Methyl-DL-tyrosine.

    • Suspend in 0.9% saline.

    • Add drops of 1N NaOH (or HCl, depending on specific salt form, but usually alkaline helps) until dissolved.

    • Back-titrate carefully to pH ~8-9. If it precipitates, use a suspension carrier like 1% Tween-80.

  • Dosage (Rats/Mice):

    • Standard Depletion: 200–250 mg/kg i.p.

    • Maintenance: Repeat dose every 4–6 hours to maintain >50% depletion, as the drug is cleared rapidly [1].

  • Note on Isomers: The L-isomer (Metyrosine) is the active inhibitor. The DL-form is a racemate; thus, you often need higher doses of DL to achieve the same inhibition as pure L-Metyrosine [2].

Reserpine Protocol

Challenge: Reserpine is insoluble in water and sensitive to light.

  • Preparation:

    • Dissolve Reserpine powder in a minimal volume of Glacial Acetic Acid (e.g., 20µL per mg of drug).

    • Once fully dissolved, dilute slowly with distilled water or 5% glucose solution.

    • Alternative: Dissolve in DMSO (stock), then dilute in saline (final DMSO concentration <2% to avoid vehicle effects).

  • Dosage (Rats/Mice):

    • Acute Depletion:[7] 2.5 – 5.0 mg/kg s.c. or i.p. (Single dose).

    • Chronic/Progressive Model: 0.1 – 0.2 mg/kg daily for 21 days (mimics progressive Parkinsonian deficits) [3].

  • Safety: Reserpine causes severe depression and gastric ulceration in rodents. Monitor animal weight and hydration carefully.

Application Decision Logic

Use this workflow to determine the correct agent for your study.

Decision_Tree Start Experimental Goal: Monoamine Depletion Q1 Do you need to deplete Serotonin (5-HT)? Start->Q1 Q2 Is rapid recovery (reversibility) required? Q1->Q2 No (Only DA/NE) Reserpine Use RESERPINE (Global Depletion) Q1->Reserpine Yes Q2->Reserpine No (Days/Weeks) AMT Use α-METHYL-TYROSINE (Catecholamine Specific) Q2->AMT Yes (Hours)

Figure 2: Decision Matrix. Selectivity and Reversibility are the primary decision nodes.

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[8] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. 
    
  • Widerlöv, E. (1979). A comparison of the effects of

    
    -methyl-p-tyrosine methylester and 
    
    
    
    -methyl-p-tyrosine on brain catecholamine levels and behaviour in the rat. Acta Pharmacologica et Toxicologica, 44(2), 145-150.
  • Skalisz, L. L., et al. (2002). Evaluation of the face validity of reserpine administration as an animal model of depression-Parkinson's disease association. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 26(5), 879-883.

  • Carlsson, A. (1965). Drugs which block the storage of 5-hydroxytryptamine and related amines. Handbook of Experimental Pharmacology, 19, 529-592.

Sources

α-Methyl-DL-tyrosine vs. 6-OHDA: A Technical Guide to Dopamine Depletion Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Functional Blockade vs. Structural Ablation

In dopaminergic research, the choice between α-Methyl-DL-tyrosine (AMPT) and 6-Hydroxydopamine (6-OHDA) represents a fundamental decision between studying neurochemistry (functional, reversible state) and neuropathology (structural, irreversible degeneration).

  • AMPT is a pharmacological tool that temporarily halts dopamine synthesis, creating a "chemical knockout" ideal for metabolic turnover studies and acute behavioral challenges.[1]

  • 6-OHDA is a neurotoxin that physically destroys dopaminergic terminals and cell bodies via oxidative stress, serving as the gold standard for modeling Parkinson’s Disease (PD) neurodegeneration.[2][3]

This guide analyzes the mechanistic divergence, experimental protocols, and data interpretation for both agents to support evidence-based model selection.

Mechanistic Divergence

The utility of these compounds stems directly from their distinct mechanisms of action.

α-Methyl-DL-tyrosine (AMPT): The Metabolic Brake

AMPT acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis. By mimicking tyrosine, it binds to the active site of TH, preventing the conversion of L-Tyrosine to L-DOPA.[4]

  • Consequence: Rapid depletion of cytosolic dopamine pools. Vesicular pools are depleted secondary to release.

  • Reversibility: Effects wash out as the drug is metabolized (half-life ~4 hours in rodents).

6-Hydroxydopamine (6-OHDA): The Oxidative Trojan Horse

6-OHDA is a structural analogue of dopamine taken up by the Dopamine Transporter (DAT) . Once inside the neuron, it accumulates and undergoes auto-oxidation.[5]

  • Consequence: Generation of reactive oxygen species (ROS), quinones, and direct inhibition of mitochondrial Complex I/IV. This leads to energetic failure and apoptotic/necrotic cell death.

  • Reversibility: None. The damage is permanent (lesion).

Mechanistic Pathway Visualization

DopamineDepletionMechanisms Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting Enzyme) Tyrosine->TH Substrate LDOPA L-DOPA TH->LDOPA Dopamine Dopamine (DA) LDOPA->Dopamine DAT DA Transporter (DAT) OHDA 6-OHDA DAT->OHDA Intracellular Accumulation Mito Mitochondria Mito->Dopamine Neuron Death (Permanent Loss) ROS ROS / Quinones ROS->Mito Oxidative Stress AMPT α-Methyl-DL-tyrosine AMPT->TH Competitive Inhibition OHDA->DAT Uptake OHDA->Mito Complex I Inhibition OHDA->ROS Auto-oxidation

Figure 1: Mechanistic comparison. AMPT (black hexagon) blocks synthesis upstream at the enzyme level.[6] 6-OHDA (black hexagon) enters the cell via DAT to destroy mitochondrial machinery downstream.

Comparative Analysis Matrix

Featureα-Methyl-DL-tyrosine (AMPT)6-Hydroxydopamine (6-OHDA)
Primary Application Metabolic turnover, acute behavioral suppression (e.g., catalepsy).Parkinson's Disease modeling, L-DOPA induced dyskinesia (LID).
Nature of Depletion Functional : Synthesis inhibition.[6][7][8]Structural : Neuronal degeneration.[3][5]
Reversibility Reversible : Levels recover in 24-48 hrs.Irreversible : Permanent tissue loss.
Selectivity Low: Affects DA and Norepinephrine (NE) equally unless NE is protected.High: Can be made specific to DA neurons using NE uptake blockers (e.g., Desipramine).[9]
Administration Systemic (IP/SC) or Oral.[1][7] Non-invasive.Stereotaxic Surgery (Intracranial).[10][11] Invasive.
Onset of Effect Rapid (1–4 hours).Delayed (Days to weeks for full lesion).[10]
Mortality Risk Low (dose-dependent).Moderate (requires post-op care; aphagia/adipsia in bilateral models).

Experimental Protocols

Protocol A: Acute Dopamine Depletion with AMPT (Mouse Model)

Goal: To assess dopamine turnover or induce a transient hypodopaminergic state.

Reagents:

  • α-Methyl-DL-tyrosine methyl ester hydrochloride (Soluble in water/saline).

  • Vehicle: 0.9% Sterile Saline.[12]

Workflow:

  • Preparation: Dissolve AMPT to a concentration of 25–50 mg/mL. Note: The methyl ester form is preferred for solubility; free acid requires high pH.

  • Baseline: Acclimate mice (C57BL/6) to the testing environment for 30 mins.

  • Administration (Time 0): Inject 250 mg/kg i.p.

    • Causality: This high dose is required to outcompete endogenous tyrosine levels and saturate TH binding sites.

  • Maintenance (Optional): For sustained depletion (>4 hours), administer a supplementary dose of 125 mg/kg i.p. at T+2 hours.

  • Validation:

    • Behavioral: Assess for catalepsy (bar test) or reduced locomotion at T+3 hours.

    • Neurochemical: Sacrifice at T+4 hours. HPLC analysis should show >50% reduction in whole-tissue DA and significant reduction in DOPAC/HVA (metabolites).

Protocol B: Unilateral Nigrostriatal Lesion with 6-OHDA (Rat Model)

Goal: To create a hemiparkinsonian model for drug screening.

Reagents:

  • 6-Hydroxydopamine hydrobromide (Light sensitive! Prepare fresh).

  • Desipramine (NE transporter blocker).

  • Vehicle: 0.02% Ascorbic Acid in Saline (Prevents auto-oxidation ex vivo).

Workflow:

  • Pre-treatment: Administer Desipramine (25 mg/kg i.p.) 30 minutes prior to surgery.

    • Causality: Desipramine blocks the Norepinephrine Transporter (NET), preventing 6-OHDA from entering and destroying noradrenergic neurons, ensuring dopamine specificity.

  • Anesthesia & Stereotaxy: Anesthetize rat (Isoflurane). Secure in stereotaxic frame with flat skull alignment.

  • Targeting (MFB Injection): Target the Medial Forebrain Bundle (MFB) to destroy all ascending fibers.

    • Coordinates (Adult Sprague-Dawley): AP -4.4 mm, ML -1.2 mm, DV -7.8 mm (from dura).

  • Injection: Infuse 8–12 µg of 6-OHDA (dissolved in 2–4 µL vehicle) at a rate of 0.5 µL/min.

    • Critical Step: Leave needle in place for 5 minutes post-injection to prevent backflow.

  • Post-Op Care: Monitor weight daily. Provide wet mash.

  • Validation (T+2 Weeks):

    • Apomorphine Rotation Test: Inject Apomorphine (0.05 mg/kg s.c.).

    • Interpretation: Post-synaptic supersensitivity on the lesioned side causes the animal to rotate contralateral to the lesion (away from the injured side). >7 rotations/min indicates >90% depletion.

Data Presentation & Interpretation

When publishing results, the validation of depletion is critical. Use the following metrics to substantiate your model.

Quantitative Validation Metrics
MetricAMPT Model (Acute)6-OHDA Model (Chronic)
HPLC (Dopamine) ~40–60% reduction (whole tissue). Cytosolic pool is depleted; vesicular pool partially spared initially.>90% reduction (striatum) required for severe motor deficits.
HPLC (Metabolites) DOPAC/HVA rapidly decrease . Ratio of Metabolite/DA indicates turnover rate.DOPAC/HVA decrease proportional to tissue loss.
Tyrosine Hydroxylase (TH) Staining Normal . The enzyme is present but inhibited.[1][6]Absent . Loss of TH+ fibers in striatum and cell bodies in SNc.[13]
Behavioral Sign Catalepsy (Bar test), reduced open field activity.[13]Asymmetric Rotation (drug-induced) or forelimb akinesia (cylinder test).
Decision Logic for Researchers

Use the following logic flow to determine the appropriate agent for your study.

ModelSelection Start Experimental Goal? Q1 Is the depletion required to be PERMANENT or TRANSIENT? Start->Q1 BranchTransient Transient / Reversible Q1->BranchTransient Transient BranchPermanent Permanent / Degenerative Q1->BranchPermanent Permanent Q2 Are you studying synthesis/turnover rates? BranchTransient->Q2 Q3 Are you modeling Parkinson's Disease pathology? BranchPermanent->Q3 AMPT Use α-Methyl-DL-tyrosine (AMPT) (Metabolic Inhibition) Q2->AMPT Yes OHDA Use 6-OHDA (Neurotoxic Lesion) Q3->OHDA Yes Context Context: Drug Screening (L-DOPA efficacy) Context->OHDA

Figure 2: Decision matrix for selecting the appropriate dopamine depletion agent.

References

  • Ungerstedt, U. (1968).[5][9][14] 6-Hydroxy-dopamine induced degeneration of central monoamine neurons.[9][15][16] European Journal of Pharmacology, 5(1), 107-110. Link

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by α-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[4][6] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Link

  • Blandini, F., et al. (2008). Functional changes of the basal ganglia circuitry in Parkinson's disease. Progress in Neurobiology, 62(1), 63-88. Link

  • Simola, N., Morelli, M., & Carta, A. R. (2007).[17] The 6-hydroxydopamine model of Parkinson's disease.[3][10][16][18][19][20][21] Neurotoxicity Research, 11(3-4), 151-167. Link

  • Brogden, R. N., et al. (1981). α-Methyl-p-tyrosine: A review of its pharmacology and clinical use. Drugs, 21, 81–89. Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of AMPT in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical pharmacologists, and drug development professionals, the accurate quantification of α-Methyl-p-tyrosine (AMPT) in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding its pharmacological effects. AMPT, an inhibitor of the enzyme tyrosine hydroxylase, plays a crucial role in modulating catecholamine biosynthesis, making its precise measurement essential for correlating plasma concentrations with therapeutic or physiological outcomes.

This guide provides an in-depth comparison of mass spectrometry-based methods and other analytical techniques for AMPT quantification. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you to select the most appropriate method for your research needs.

The Central Role of AMPT and the Need for Precise Quantification

AMPT competitively inhibits tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine. This mechanism has made it a valuable tool in neuroscience research and for the management of conditions like pheochromocytoma, a rare neuroendocrine tumor that leads to catecholamine overproduction. Given its potent biological activity, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of AMPT is paramount. Doses of 600 to 4,000 mg per day can lead to a 20 to 79 percent reduction in total catecholamines[1]. Therefore, a robust, sensitive, and selective analytical method is not just an academic exercise; it is a necessity for safe and effective therapeutic application and research.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the bioanalysis of small molecules in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard. Its superior sensitivity and selectivity allow for the detection of low analyte concentrations while minimizing interference from endogenous plasma components.

The Rationale Behind the LC-MS/MS Approach

The power of LC-MS/MS lies in its two-stage filtering process. The liquid chromatography (LC) stage separates AMPT from other plasma components based on its physicochemical properties (e.g., polarity). The tandem mass spectrometry (MS/MS) stage then provides two levels of mass-based specificity. The first mass spectrometer (Q1) isolates the protonated AMPT molecule (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer (Q3) detects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to AMPT, providing exceptional selectivity and virtually eliminating false positives.

A highly effective and validated method for AMPT in human plasma has been described, forming the basis of our recommended protocol[2]. This method employs a simple yet elegant sample preparation and a robust chromatographic separation, making it ideal for high-throughput analysis.

Experimental Protocol: LC-MS/MS Quantification of AMPT

This protocol is based on the validated method by Humphries et al.[2].

1. Sample Preparation: Protein Precipitation

  • Rationale: Plasma is a protein-rich matrix that can interfere with LC columns and ion sources. Protein precipitation is a rapid and effective method to remove the bulk of these macromolecules. The chosen method uses zinc sulfate and sodium hydroxide, which provides a clean sample suitable for direct injection without a time-consuming evaporation and reconstitution step[2].

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., α-hydroxymethyltyrosine). The internal standard is a structural analog of AMPT that is not present endogenously; it co-elutes and ionizes similarly, correcting for variations in sample processing and instrument response.

    • Add 100 µL of 0.2 M zinc sulfate and vortex for 30 seconds.

    • Add 100 µL of 0.2 M sodium hydroxide and vortex for 30 seconds. This step neutralizes the sample and completes the precipitation.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions

  • Rationale: A reversed-phase C18 column is used to retain the moderately polar AMPT. A gradient elution with an acidified mobile phase (using acetic or formic acid) ensures good peak shape and efficient ionization in the mass spectrometer source.

  • Parameters:

    • Column: MetaChem MonoChrom C18 (2.0 mm x 50 mm; 5 µm)[2].

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Flow Rate: 1.0 mL/min[2].

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute AMPT, followed by a high-organic wash and re-equilibration.

3. Mass Spectrometric Detection

  • Rationale: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This allows the instrument to specifically monitor the unique precursor-product ion transitions for both AMPT and the internal standard.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • AMPT: To be determined by direct infusion of a standard solution (e.g., m/z 196 -> 150).

      • Internal Standard (α-hydroxymethyltyrosine): To be determined by infusion (e.g., m/z 212 -> 194).

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ZnSO4 Add ZnSO4 Add_IS->Add_ZnSO4 Vortex1 Vortex Add_ZnSO4->Vortex1 Add_NaOH Add NaOH Vortex2 Vortex Add_NaOH->Vortex2 Vortex1->Add_NaOH Centrifuge Centrifuge (14,000 x g) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_Vial Transfer to HPLC Vial Supernatant->HPLC_Vial LC_Sep LC Separation (C18 Column) MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Data_Analysis Data Processing & Quantification MS_Detect->Data_Analysis

Caption: Workflow for AMPT quantification in plasma by LC-MS/MS.

Alternative Analytical Methodologies

While LC-MS/MS is the preferred method for its sensitivity and specificity, other techniques can be employed, particularly when instrument availability or cost are primary considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique. It relies on the principle that AMPT, a tyrosine analog, contains a chromophore (the phenolic ring) that absorbs ultraviolet light at a specific wavelength (around 225 nm)[3].

  • Methodology:

    • Sample Preparation: Similar to LC-MS/MS, protein precipitation with trichloroacetic acid (TCA), perchloric acid, or acetonitrile is required to clean up the sample[4].

    • Chromatography: A reversed-phase C18 column is typically used with an isocratic or gradient mobile phase, often consisting of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol[3][4].

    • Detection: A UV detector is set to the wavelength of maximum absorbance for AMPT.

  • Advantages: Lower instrument cost, simpler operation, and less maintenance compared to LC-MS/MS[5].

  • Limitations: Significantly lower sensitivity and selectivity. Endogenous plasma components may co-elute with AMPT, leading to chromatographic interferences and inaccurate quantification, especially at low concentrations[6].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful mass spectrometry technique. However, its application to amino acids like AMPT is more complex due to their non-volatile nature.

  • Methodology:

    • Derivatization (Mandatory): AMPT must first be chemically modified to increase its volatility. This is a critical, multi-step process. Common methods include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[7][8]. This reaction converts the polar amine and carboxylic acid groups into non-polar silyl derivatives.

    • Sample Preparation: After derivatization, a liquid-liquid extraction is typically performed to transfer the derivatized AMPT into a GC-compatible organic solvent.

    • Chromatography & Detection: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column before detection by the mass spectrometer.

  • Advantages: Excellent chromatographic resolution.

  • Limitations: The mandatory derivatization step is time-consuming, can introduce variability, and may not be 100% efficient, complicating quantification[9]. The high temperatures of the GC inlet can also lead to degradation of thermally labile derivatives.

Comparative Performance Guide

The choice of analytical method involves a trade-off between performance, complexity, and cost. The following table summarizes the key characteristics of each technique for the analysis of AMPT in plasma.

FeatureLC-MS/MSHPLC-UVGC-MS
Specificity Excellent (based on retention time and unique mass transition)Moderate (risk of co-elution and matrix interference)Very Good (based on retention time and mass spectrum)
Sensitivity (LOQ) Excellent (low ng/mL or sub-ng/mL)[2]Poor to Moderate (µg/mL range)[4]Good (ng/mL range, but dependent on derivatization)
Sample Prep Simple (Protein precipitation)[2]Simple (Protein precipitation)[4]Complex (Protein precipitation, derivatization, extraction)[7]
Run Time Fast (< 10 minutes per sample)[2]Moderate (10-20 minutes per sample)Slow (> 20 minutes per sample)
Throughput HighModerateLow
Cost & Complexity High initial cost, requires specialized expertise[5]Low initial cost, routine operation[5]Moderate cost, requires derivatization expertise

Decision Framework for Method Selection

As a Senior Application Scientist, my recommendation depends entirely on the goals of your study. The following decision tree can guide your choice.

Decision_Tree Start What is the primary requirement for your AMPT assay? Req_Sensitivity High Sensitivity & Specificity Required? (e.g., PK studies, low doses) Start->Req_Sensitivity Req_Cost Cost & Simplicity are Key? (e.g., high concentration screening) Req_Sensitivity->Req_Cost No Use_LCMS Recommendation: Use LC-MS/MS Req_Sensitivity->Use_LCMS Yes Use_HPLC Recommendation: Use HPLC-UV Req_Cost->Use_HPLC Yes Consider_GCMS Is LC-MS/MS unavailable but high specificity is still needed? Req_Cost->Consider_GCMS No Consider_GCMS->Use_LCMS No, use LC-MS/MS if possible Use_GCMS Consider GC-MS (if derivatization expertise is available) Consider_GCMS->Use_GCMS Yes

Caption: Decision tree for selecting an AMPT analytical method.

Conclusion

For the definitive quantification of AMPT in plasma, LC-MS/MS stands as the unequivocal gold standard . Its unparalleled sensitivity and specificity ensure data of the highest integrity, which is essential for regulatory submissions and critical research decisions. The method is robust, high-throughput, and requires minimal sample preparation[2].

While HPLC-UV offers a more accessible and cost-effective alternative, researchers must be acutely aware of its limitations regarding sensitivity and potential interferences. It may be suitable for applications where AMPT concentrations are expected to be high. GC-MS, due to the necessity of a complex and potentially variable derivatization step, should only be considered if LC-MS/MS is unavailable and higher specificity than HPLC-UV is required.

By understanding the principles, protocols, and performance trade-offs outlined in this guide, you can confidently select and implement the most appropriate analytical strategy for your AMPT research, ensuring the generation of accurate, reliable, and defensible data.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.[Link]

  • AMPT. Encyclopedia MDPI.[Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal.[Link]

  • HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. ResearchGate.[Link]

  • Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. Semantic Scholar.[Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org.[Link]

  • Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. PubMed.[Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine in human plasma. PubMed.[Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library.[Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.[Link]

  • Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library. Agilent.[Link]

  • HPLC With Electrochemical Detection Analysis of 3-Nitrotyrosine in Human Plasma. SpringerLink.[Link]

  • Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Shimadzu.[Link]

  • HPLC Methods for analysis of Tyrosine. HELIX Chromatography.[Link]

  • Plasma Metabolomics Identifies the Dysregulated Metabolic Profile of Primary Immune Thrombocytopenia (ITP) Based on GC-MS. Frontiers.[Link]

  • Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. ResearchGate.[Link]

  • An Improved HPLC Method for Quantification of Metanephrine with Coulometric Detection. IntechOpen.[Link]

  • Determination of Phenylalanine and Tyrosine using High Performance Liquid Chromatography. Thammasat University e-Thesis.[Link]

  • Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal.[Link]

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Comparative Guide: Behavioral Validation of Catecholamine Depletion Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Behavioral Validation of Catecholamine Depletion in Open Field Test Content Type: Publish Comparison Guide

Executive Summary

In neuropsychopharmacology, validating catecholamine depletion (Dopamine [DA], Norepinephrine [NE]) is a critical checkpoint before assessing potential therapeutics for Parkinson’s Disease (PD), depression, or schizophrenia.[1] While biochemical assays (HPLC) quantify tissue levels, they are terminal. Behavioral validation via the Open Field Test (OFT) offers a non-invasive, functional readout of depletion severity and synaptic integrity.

This guide compares the three primary "products" (pharmacological agents) used to induce catecholamine depletion—Reserpine ,


-Methyl-p-tyrosine (AMPT) , and 6-Hydroxydopamine (6-OHDA) —and provides a rigorous, self-validating protocol for their assessment.

Part 1: Mechanistic Basis & Model Selection

To select the correct depletion model, one must understand the specific synaptic failure point each agent targets.

Mechanistic Comparison
  • Reserpine (The "Vesicular Void"): Irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2). It prevents storage, causing massive cytosolic metabolism of DA/NE/5-HT. Result: profound, global monoamine depletion.

  • AMPT (The "Synthesis Stop"): Competitively inhibits Tyrosine Hydroxylase (TH), the rate-limiting enzyme.[2] It prevents new synthesis but leaves existing vesicular pools intact until released. Result: specific catecholamine depletion (DA/NE) without directly affecting Serotonin (5-HT).

  • 6-OHDA (The "Terminal Toxin"): A neurotoxin taken up by DAT/NET, causing oxidative stress and permanent destruction of the nerve terminal. Result: chronic, structural denervation.

Visualization: Synaptic Targets of Depletion Agents

CatecholamineDepletion Tyrosine Tyrosine L_Dopa L-DOPA Tyrosine->L_Dopa Tyrosine Hydroxylase (TH) Dopamine_Cyto Dopamine (Cytosolic) L_Dopa->Dopamine_Cyto AADC Vesicle Synaptic Vesicle (Storage) Dopamine_Cyto->Vesicle VMAT2 Loading Synapse Synaptic Cleft Vesicle->Synapse Exocytosis AMPT AMPT (Inhibits TH) AMPT->Tyrosine Blocks Synthesis Reserpine Reserpine (Blocks VMAT2) Reserpine->Dopamine_Cyto Blocks Storage OHDA 6-OHDA (Destroys Terminal) OHDA->Synapse Terminal Death

Figure 1: Site of action for depletion agents. AMPT halts production; Reserpine prevents storage; 6-OHDA destroys the infrastructure.

Part 2: Comparative Performance in Open Field Test (OFT)

Behavioral validation relies on detecting specific deficits in exploratory and motor circuits. The following table contrasts the expected OFT phenotype for each agent.

Table 1: Quantitative Behavioral Signatures
FeatureReserpine (Acute) AMPT (Acute) 6-OHDA (Unilateral)
Primary Deficit Akinesia/Catalepsy Hypo-locomotion Asymmetry
Horizontal Activity >85% Reduction (Profound)40–60% Reduction (Moderate)Variable (often normal total distance)
Vertical (Rearing) >95% Reduction (Absent)Significant DecreaseDecrease (contralateral limb deficit)
Thigmotaxis N/A (Animal is immobile)Increased (Anxiety-like)Increased (Anxiety-like)
Grooming AbsentIntact or slightly reducedIntact
L-DOPA Rescue Complete Reversal Partial/Complete ReversalInduces Rotational Behavior
Specificity Low (Hits DA, NE, 5-HT)High (Hits DA, NE)High (Structural DA lesion)
Best Use Case Screening anti-parkinsonian drugsMechanistic validation of DA/NE roleChronic PD modeling
Expert Insight: Why Choose Reserpine for Validation?

While AMPT is more specific to catecholamines, Reserpine is the superior choice for process validation of behavioral assays because its effect size is massive and unambiguous. If a mouse treated with 5 mg/kg Reserpine is still moving significantly in the OFT, your drug administration failed. It acts as a binary "system check."

Part 3: Validated Experimental Protocol (Reserpine Model)

This protocol describes the creation and validation of a Reserpine-Induced Akinetic state, the "Gold Standard" for demonstrating functional catecholamine depletion.

Phase 1: Preparation & Acclimation
  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Environment: Low-noise room, <60 dB. Lighting: 250-300 lux (center of arena).

  • Apparatus: 40x40 cm Open Field arena with infrared tracking (e.g., AnyMaze/EthoVision).

Phase 2: Drug Administration (The Depletion Step)
  • Agent: Reserpine (dissolve in glacial acetic acid, dilute with distilled water/5% glucose).

  • Dose: 5.0 mg/kg, Intraperitoneal (i.p.).

  • Timing: Administer 24 hours prior to testing.

    • Why 24h? Reserpine causes an initial massive release of catecholamines (hyperactivity) before the vesicles are depleted. Testing at 24h ensures you are measuring the depleted state, not the release phase.

Phase 3: The Validation Workflow

This workflow includes a "Rescue" step.[3] To prove the immobility is due to DA depletion (and not sedation or toxicity), you must reverse it with L-DOPA.

ValidationWorkflow Start Baseline OFT (Day 0) Deplete Reserpine Injection (5 mg/kg, i.p.) Start->Deplete Wait Wait 24 Hours (Vesicle Depletion) Deplete->Wait Test_Depleted Test 1: Depleted State (OFT 10 min) Wait->Test_Depleted Expect Akinesia Rescue L-DOPA Rescue (10 mg/kg + Benserazide) Test_Depleted->Rescue Test_Rescue Test 2: Rescued State (OFT 30 min post-dose) Rescue->Test_Rescue Expect Mobility

Figure 2: Self-Validating Workflow. The protocol requires demonstrating both the deficit (Test 1) and the specific reversal (Test 2).

Phase 4: Data Analysis & Criteria

For the system to be considered "Validated," the data must meet these criteria:

  • Locomotion: Total distance in Test 1 must be <15% of Baseline.

  • Rearing: Vertical counts in Test 1 must be <5% of Baseline (essentially zero).

  • Rescue: Test 2 must restore locomotion to at least 60% of Baseline.

Part 4: Troubleshooting & Self-Validation

Issue: The mice are not akinetic (moving >20% of baseline).

  • Cause 1 (Solubility): Reserpine precipitates easily. Ensure the solution was clear and pH adjusted (acetic acid) before injection.

  • Cause 2 (Time): Testing too early (<18h) captures the tail end of the release phase. Testing too late (>48h) allows synthesis recovery (TH upregulation).

  • Cause 3 (Strain): CD-1 mice are more resistant to depletion than C57BL/6. Increase dose to 7.5 mg/kg for resistant strains.

Issue: L-DOPA failed to rescue.

  • Cause: Peripheral metabolism. Did you co-administer a peripheral DOPA decarboxylase inhibitor (Benserazide or Carbidopa)? Without it, L-DOPA converts to Dopamine in the blood and cannot cross the Blood-Brain Barrier.

  • Protocol Fix: Always use L-DOPA (10 mg/kg) + Benserazide (12.5 mg/kg).

References

  • Antidepressant Screening & Reserpine

    • Depletion of serotonin and catecholamines block the acute behavioral response to different classes of antidepressant drugs in the mouse tail suspension test.[4] (2007). O'Leary, O.F., et al. Psychopharmacology.

  • OFT Methodology & Anxiety

    • The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. (2003).[5] Prut, L. & Belzung, C. European Journal of Pharmacology.[5]

  • Reserpine vs AMPT Mechanisms

    • Comparison of the effects of NMDA and AMPA antagonists on the locomotor activity induced by selective D1 and D2 dopamine agonists in reserpine-treated mice.[6] (1994). Starr, M.S. & Starr, B.S.

  • 6-OHDA Behavioral Validation

    • Behavioral, neural and ultrastructural alterations in a graded-dose 6-OHDA mouse model of early-stage Parkinson's disease. (2023).[7][8][9][10] Scientific Reports.

  • AMPT Protocol & Effects

    • Alpha-methyltyrosine reduces the acute cardiovascular and behavioral sequelae in a murine model of traumatic brain injury.[9] (2023).[7][8][9][10] Journal of Neurotrauma.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.